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2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Documentation Hub

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  • Product: 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
  • CAS: 1448260-44-3

Core Science & Biosynthesis

Foundational

chemical properties of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

This guide provides an in-depth technical analysis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative of the 4-azaindole scaffold. It is designed for medicinal chemists and process scientists optimizing sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative of the 4-azaindole scaffold. It is designed for medicinal chemists and process scientists optimizing synthetic routes or exploring bioisosteric replacements for indole-based drugs.

Technical Monograph & Experimental Guide

Executive Summary

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1448260-44-3) is a substituted 4-azaindole (1H-pyrrolo[3,2-b]pyridine). As a bioisostere of 2,6-dimethylindole, it introduces a pyridine nitrogen at position 4, significantly altering the physicochemical profile compared to the parent indole. This modification lowers lipophilicity (LogP), introduces a basic center (pKa ~4.85), and enhances aqueous solubility.

In drug discovery, this scaffold is valued for its ability to form bidentate hydrogen bonds in kinase hinge regions (e.g., p38 MAPK, JAKs) and its utility in modulating epigenetic targets like bromodomains. The 2-methyl and 6-methyl substituents sterically constrain the molecule and block metabolic hot-spots, potentially improving metabolic stability.

Structural & Physicochemical Properties[1][2][3]

Nomenclature and Numbering

The IUPAC name 1H-pyrrolo[3,2-b]pyridine denotes a fusion between a pyrrole ring and a pyridine ring across the b bond of the pyridine (C2–C3) and the 3,2 bond of the pyrrole.

  • Common Name: 4-Azaindole.

  • Numbering: The pyridine nitrogen is assigned position 4.[1] The pyrrole nitrogen is position 1.[2]

  • Substituents:

    • C2-Methyl: Located on the pyrrole ring, alpha to the indole nitrogen.

    • C6-Methyl: Located on the pyridine ring, meta to the pyridine nitrogen.

Physicochemical Data
PropertyValue / CharacteristicNotes
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
pKa (Pyridine N) ~4.85 (Estimated from 4-azaindole core)The pyridine nitrogen (N4) is basic. The 6-methyl group acts as a weak electron donor, potentially raising basicity slightly vs. parent.
pKa (Pyrrole NH) ~14.7 (DMSO)Weakly acidic. Deprotonation requires strong bases (NaH, KOtBu).
LogP ~1.8 - 2.1Lower than the indole analog due to the polar pyridine N.
H-Bond Donors 1 (Pyrrole NH)Critical for binding to Asp/Glu residues in active sites.
H-Bond Acceptors 1 (Pyridine N)Accepts H-bonds; often interacts with backbone NH in kinases.
Solubility Moderate (Organic), Low (Water)Soluble in DMSO, MeOH, DCM. Acidification (forming the pyridinium salt) drastically increases aqueous solubility.

Synthetic Pathways[1][4][6]

Synthesis of the 2,6-dimethyl derivative typically requires constructing the pyrrole ring onto a pre-functionalized pyridine core.

Primary Route: Fisher Indole Synthesis

This is the most robust method for scale-up. It involves the condensation of a hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.

  • Precursors: 3-hydrazino-5-methylpyridine and Acetone (or Acetone equivalent).

  • Mechanism:

    • Formation of the arylhydrazone.

    • Acid-catalyzed rearrangement (polyphosphoric acid or ZnCl₂) to the amino-ketone intermediate.

    • Cyclization and loss of ammonia to form the 4-azaindole core.

  • Regioselectivity: The 3-hydrazinopyridine is asymmetric. Cyclization usually favors the formation of the [3,2-b] isomer (4-azaindole) over the [2,3-c] isomer due to the electronic stability of the transition state, though mixtures can occur.

Secondary Route: Palladium-Catalyzed Cyclization

Used for high-value intermediates where harsh acidic conditions must be avoided.

  • Precursors: 3-amino-2-halo-5-methylpyridine + Propyne (or equivalent alkyne).

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand.

  • Conditions: Sonogashira coupling followed by spontaneous or base-mediated cyclization.

Visualization: Synthetic Logic

Synthesis Precursor 3-Hydrazino-5-methylpyridine Hydrazone Arylhydrazone Intermediate Precursor->Hydrazone + Ketone Ketone Acetone / Ketone Equiv. Ketone->Hydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Product 2,6-Dimethyl-1H- pyrrolo[3,2-b]pyridine Sigmatropic->Product - NH3

Caption: Fisher Indole Synthesis pathway converting pyridyl hydrazine to the target azaindole.

Chemical Reactivity & Functionalization[7][8]

The 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold presents three distinct zones of reactivity.

Electrophilic Aromatic Substitution (EAS) - C3 Position

The C3 position (beta to the pyrrole nitrogen) is the most electron-rich site.

  • Reactivity: High. The 2-methyl group further activates this position via hyperconjugation.

  • Common Reactions:

    • Halogenation: NIS or NBS in DMF yields the 3-iodo or 3-bromo derivative (useful for Suzuki couplings).

    • Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a C3-aldehyde.

    • Mannich Reaction: Formaldehyde + Secondary Amine installs a dimethylaminomethyl group at C3.

Nitrogen Functionalization
  • N1 (Pyrrole): Can be alkylated or arylated.

    • Protocol: NaH (1.1 eq) in DMF at 0°C, followed by alkyl halide.

    • Selectivity: High.[3] N4 (pyridine) is less nucleophilic toward alkyl halides under basic conditions.

  • N4 (Pyridine): Susceptible to oxidation.

    • Reaction: m-CPBA in DCM yields the N-oxide.

    • Utility: The N-oxide activates C5 and C7 for Nucleophilic Aromatic Substitution (S_NAr), allowing introduction of chloro or alkoxy groups via POCl₃ rearrangement.

Methyl Group Reactivity
  • C2-Methyl: Benzylic protons are weakly acidic but difficult to deprotonate selectively without affecting N1. Radical bromination (NBS/AIBN) can functionalize this methyl, but over-bromination is a risk.

  • C6-Methyl: Relatively inert compared to C2, but can be oxidized to the carboxylic acid using strong oxidants (KMnO₄) if the ring is protected.

Reactivity Map

Reactivity Core 2,6-dimethyl-1H- pyrrolo[3,2-b]pyridine C3 C3 Position (Nucleophilic) Core->C3 EAS (Br2, Vilsmeier) N1 N1 Pyrrole (Acidic/Nucleophilic) Core->N1 Alkylation (NaH/R-X) N4 N4 Pyridine (Basic/Oxidizable) Core->N4 N-Oxidation (mCPBA) Me2 C2-Methyl (Steric/Radical) Core->Me2 Radical Bromination

Caption: Functionalization hotspots. C3 is the primary site for carbon-carbon bond formation.

Experimental Protocols

Protocol A: C3-Bromination (Preparation of a Coupling Partner)

Objective: Synthesize 3-bromo-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.

  • Setup: Charge a round-bottom flask with 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous DMF (10 mL/g).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid exotherm and poly-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.

  • Isolation: Filter the solid. Wash with water (3x) and cold hexanes (2x). Dry under vacuum.[4]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: N1-Alkylation

Objective: Install a solubilizing group or pharmacophore at N1.

  • Deprotonation: Dissolve starting material (1.0 eq) in dry DMF or THF . Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (H₂ evolution observed).

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

  • Completion: Stir at RT for 2–12 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with Brine (2x) to remove DMF. Dry over Na₂SO₄.[4]

References

  • Structure & Numbering:IUPAC Nomenclature of Fused Ring Systems. 1H-pyrrolo[3,2-b]pyridine corresponds to the 4-azaindole scaffold.
  • Physicochemical Properties: Popowycz, F., et al. (2003). "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 59(10), 1749-1761. (Establishes pKa trends for azaindoles). Link

  • Synthesis (Fisher Indole):Robinson, B. (1982). "The Fischer Indole Synthesis." Wiley-Interscience.
  • Medicinal Chemistry Applications: Lefoix, M., et al. (2004). "Design and synthesis of novel 4-azaindole derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273. (Demonstrates scaffold utility). Link

  • Reactivity (C3 Functionalization): Alvarez, M., et al. (1999).[1] "Synthesis of 3-substituted 4-azaindoles." Journal of Heterocyclic Chemistry, 36(1), 267-273. Link

Sources

Exploratory

literature review of pyrrolo[3,2-b]pyridine scaffolds in drug discovery

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a distinct and increasingly valuable chemotype in modern drug discovery.[1] While its isomer, pyrrolo[2,3-b]pyridine (7-azaindole), ha...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a distinct and increasingly valuable chemotype in modern drug discovery.[1] While its isomer, pyrrolo[2,3-b]pyridine (7-azaindole), has been extensively exploited as an adenine isostere in kinase inhibitors (e.g., Vemurafenib), the [3,2-b] isomer offers unique vectors for hydrogen bonding and solubility modulation that remain underutilized.[1]

This technical guide synthesizes the current literature, focusing on the synthesis, physicochemical properties, and medicinal chemistry applications of this specific scaffold.

[1]

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold is a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring across the [3,2-b] bond.[1] Unlike the ubiquitous 7-azaindole, which mimics the purine core of ATP, the 4-azaindole (pyrrolo[3,2-b]pyridine) places the pyridine nitrogen at position 4 (relative to the indole numbering).[1] This structural alteration dramatically changes the electronic landscape, pKa, and vector availability for hydrogen bonding, making it a "privileged scaffold" for targeting difficult pockets in kinases (e.g., c-Met, ACC1) and bacterial enzymes where standard adenine mimetics fail.

Structural & Physicochemical Analysis[1][2][3][4]

Isomer Distinction

To ensure precision, one must distinguish the [3,2-b] isomer from its congeners. The positioning of the nitrogen atom dictates the scaffold's nomenclature and binding capabilities.

  • Pyrrolo[2,3-b]pyridine (7-azaindole): N at position 7.[1][2] Hinge binder (Donor-Acceptor motif).

  • Pyrrolo[3,2-b]pyridine (4-azaindole): N at position 4.[1] The pyridine nitrogen is distal to the pyrrole NH, preventing the standard "bidentate" hinge binding seen in 7-azaindoles, but allowing for interactions with residues "above" the plane of the typical binding cleft.

Electronic Properties[4]
  • H-Bonding: The N4 nitrogen acts as a weak H-bond acceptor.[1] The pyrrole NH (N1) is a strong H-bond donor.[1]

  • Acidity/Basicity: The electron-withdrawing nature of the pyridine ring at the [3,2] fusion increases the acidity of the pyrrole NH compared to indole (pKa ~16 vs. ~17), facilitating deprotonation and functionalization.

ScaffoldComparison cluster_0 Common Isomer (7-Azaindole) cluster_1 Target Scaffold (4-Azaindole) Struct7 Pyrrolo[2,3-b]pyridine (N at pos 7) Standard Hinge Binder Struct4 Pyrrolo[3,2-b]pyridine (N at pos 4) Unique Vector Geometry Struct7->Struct4 Isosteric Shift

Caption: Comparison of the target 4-azaindole scaffold against the more common 7-azaindole.

Synthetic Strategies

The synthesis of pyrrolo[3,2-b]pyridines is chemically challenging due to the electron-deficient nature of the pyridine ring, which disfavors standard Fischer indole cyclizations. Two primary routes have emerged as the industry standards: the Batcho-Leimgruber synthesis and the Bartoli reaction.

Primary Protocol: Batcho-Leimgruber Synthesis

This method is preferred for its scalability and the availability of precursors. It constructs the pyrrole ring onto an existing pyridine core.

Mechanism:

  • Condensation: 3-Nitro-2-methylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.[1]

  • Reductive Cyclization: The nitro group is reduced (typically Pd/C, H2), followed by intramolecular nucleophilic attack on the enamine to close the pyrrole ring.

Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-b]pyridine[1]
  • Precursor: 2-methyl-3-nitropyridine.[1]

  • Reagents: DMF-DMA, DMF, Pd/C (10%), Hydrogen gas (or Hydrazine).[1]

Step-by-Step Workflow:

  • Enamine Formation: Dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M). Add DMF-DMA (1.5 eq).[1] Heat to 110°C for 12 hours under N2. The solution will turn deep red.

  • Workup 1: Concentrate in vacuo to remove excess DMF-DMA. The residue (trans-β-dimethylamino-2-nitrostyrene derivative) is used directly.[1]

  • Cyclization: Dissolve the residue in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt% loading).

  • Reduction: Stir under H2 atmosphere (balloon pressure) at RT for 16 hours. Monitor by TLC for disappearance of the nitro intermediate.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Yield: Typically 60-80% as a white/off-white solid.[1]

Synthesis Start 2-Methyl-3-nitropyridine Step1 Condensation (DMF-DMA, 110°C) Start->Step1 Inter Enamine Intermediate Step1->Inter Step2 Reductive Cyclization (H2, Pd/C) Inter->Step2 Product 1H-Pyrrolo[3,2-b]pyridine Step2->Product

Caption: Batcho-Leimgruber synthetic route to the 4-azaindole core.

Medicinal Chemistry & SAR Applications

The pyrrolo[3,2-b]pyridine scaffold has demonstrated potent biological activity in three primary domains: Metabolic Disease (ACC1), Oncology (Melanoma), and Infectious Disease.

Case Study 1: ACC1 Inhibitors (Metabolic & Cancer)

Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in fatty acid synthesis.[1] N-substituted pyrrolo[3,2-b]pyridine-3-carboxamides have emerged as potent inhibitors.[1][3]

  • Key Compound: 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide.[1][3]

  • Mechanism: The scaffold acts as a rigid core that positions the carboxamide to interact with the ATP-binding site of ACC1.

  • SAR Insights:

    • N1-Substitution: Alkyl groups (e.g., Isopropyl) at N1 improve lipophilicity and cellular permeability without abolishing activity.[1]

    • C3-Carboxamide: Essential for H-bonding interactions within the active site.[1]

    • Electronic Tuning: The pyridine nitrogen (N4) likely participates in water-mediated networks or repulsion interactions that orient the molecule uniquely compared to indole analogs.

Case Study 2: Anticancer Agents (Melanoma)

Derivatives of pyrrolo[3,2-b]pyridine have been designed as bioisosteres of Sorafenib-like diarylureas.[1]

  • Target: B-Raf/MEK pathway (A375 melanoma cell lines).[1]

  • Structure: Diarylureas linked to the C3 or C5 position of the 4-azaindole.

  • Potency: Certain 5-benzylamide derivatives showed superior antiproliferative activity against A375 cells compared to Sorafenib.[1][4]

  • Advantage: The 4-azaindole core improved water solubility compared to the bis-aryl urea parent compounds while maintaining the flat topology required for kinase type-II inhibition.[1]

Case Study 3: Antimicrobial Agents

5-Oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as novel antibacterials.[1]

  • Activity: Potent against E. coli (MIC ~3.35 µg/mL).

  • Mechanism: Identified via the pDualrep2 reporter system, indicating translation blockage without inducing the SOS response (genotoxicity), a highly desirable safety profile.

Quantitative Data Summary
ApplicationLead Compound ClassTargetPotency (IC50/MIC)Key Structural Feature
Metabolic 1-isopropyl-3-carboxamideACC1< 100 nM (Enzymatic)N1-isopropyl group critical for PK
Oncology 5-benzylamide diarylureaMelanoma (A375)~1-5 µM (Cellular)4-azaindole improves solubility
Antibacterial 5-oxo-4H-derivativeE. coli3.35 µg/mL (MIC)Lack of SOS response (Safe)

Future Perspectives

The pyrrolo[3,2-b]pyridine scaffold remains "under-mined" compared to its 7-azaindole counterpart.[1] Future development will likely focus on:

  • Fragment-Based Drug Discovery (FBDD): Utilizing the high ligand efficiency of the 4-azaindole core.[1]

  • PROTACs: Using the N1 position for linker attachment, as it tolerates alkylation well (as seen in ACC1 inhibitors).

  • Selectivity Filters: Exploiting the unique N4 position to differentiate between closely related kinases that bind 7-azaindoles promiscuously.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2019).[3] URL:[Link][1]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Source: Molecular Diversity (2019). URL:[Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles (Bartoli/Batcho-Leimgruber Context). Source: Journal of Organic Chemistry (2002).[5] URL:[Link][1]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles and azaindoles. Source: Organic & Biomolecular Chemistry (2003). URL:[Link]

Sources

Foundational

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS number and identifiers

This guide provides an in-depth technical analysis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative of the 4-azaindole scaffold. It is structured for medicinal chemists and process scientists, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative of the 4-azaindole scaffold. It is structured for medicinal chemists and process scientists, focusing on structural identification, synthetic methodologies, and pharmaceutical utility.

Compound Identification & Structural Analysis

Core Identifiers
Identifier TypeValueNotes
Chemical Name 2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridineSystematic IUPAC nomenclature
Common Scaffold 4-Azaindole derivative"4-Azaindole" refers to the 1H-pyrrolo[3,2-b]pyridine core
CAS Registry Number 1448260-44-3 Specific to the 2,6-dimethyl isomer
Molecular Formula C

H

N

Molecular Weight 146.19 g/mol
SMILES Cc1cc2nc(C)cc2[nH]1(Verify: Methyls at 2 and 6 positions)
MDL Number MFCD26096465
Structural Logic & Numbering

The compound is a fused bicyclic heterocycle consisting of a pyridine ring fused to a pyrrole ring. The [3,2-b] fusion designation indicates the pyridine ring is fused to the b-bond (C2–C3) of the pyrrole, with the nitrogen atoms positioned to create the 4-azaindole system.

  • Position 1: Pyrrole Nitrogen (NH).

  • Position 2: Methyl group substituent.[1][2]

  • Position 4: Pyridine Nitrogen.[2]

  • Position 6: Methyl group substituent (on the pyridine ring).[2][3]

This substitution pattern increases lipophilicity (cLogP) relative to the parent scaffold, potentially improving membrane permeability in drug discovery applications.

Synthetic Methodologies

Preferred Route: Sonagashira Coupling & Cyclization

This protocol utilizes a 3-amino-2-halopyridine precursor. The strategic placement of the methyl group on the starting pyridine determines the C6-methyl, while the alkyne determines the C2-methyl.

Retrosynthetic Logic:

  • Target: 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.[2]

  • Disconnection: Break the C2–C3 and N1–C2 bonds.

  • Precursors: 3-Amino-2-bromo-6-methylpyridine + Propyne (or propyne equivalent).

Experimental Protocol (General Procedure)
  • Starting Material: 3-Amino-2-bromo-6-methylpyridine.

  • Coupling: React with propyne (gas) or 1-(trimethylsilyl)propyne (liquid equivalent) under Sonagashira conditions.

    • Catalyst: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%) and CuI (2 mol%).
    • Base: Triethylamine (Et

      
      N) or Diisopropylamine.
      
    • Solvent: DMF or THF, degassed.

    • Conditions: Heat to 80–100°C in a sealed tube.

  • Cyclization: The intermediate alkyne often cyclizes spontaneously or upon treatment with a strong base (KOtBu) or additional catalyst (CuI) in refluxing DMF/NMP.

Alternative Route: Bartoli Indole Synthesis

While less efficient for this specific methylation pattern, the Bartoli reaction is viable if starting from nitro-pyridines.

  • Precursor: 2-methyl-5-nitro-6-chloropyridine (hypothetical precursor, difficult availability).

  • Reagent: Vinyl Grignard (propenyl magnesium bromide).

  • Mechanism: Attack of Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement.

  • Note: This route is generally reserved for 7-azaindoles and is less favored for 4-azaindoles due to steric constraints.

Synthesis Pathway Diagram

Synthesis SM1 3-Amino-2-bromo- 6-methylpyridine Inter Intermediate: 3-Amino-2-(prop-1-ynyl)- 6-methylpyridine SM1->Inter Sonagashira Coupling Reagent Propyne / Pd(II) / CuI Reagent->Inter Product 2,6-Dimethyl-1H- pyrrolo[3,2-b]pyridine Inter->Product Cyclization (Spontaneous/Base)

Caption: Palladium-catalyzed synthesis of 2,6-dimethyl-4-azaindole from aminohalopyridine precursors.

Applications in Drug Discovery

The 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold acts as a critical bioisostere for indole and purine rings.

Kinase Inhibition (ATP Mimicry)

Azaindoles are privileged scaffolds in kinase inhibitor design.[4] The pyridine nitrogen (N4) provides a specific hydrogen bond acceptor capability that the parent indole lacks, often interacting with the hinge region of kinases (e.g., JAK, MPS1, TRK).

  • 2-Methyl Effect: Sterically restricts rotation if a substituent is added at C3, or fills a small hydrophobic pocket in the ATP binding site.

  • 6-Methyl Effect: Modulates the pKa of the pyridine nitrogen and enhances metabolic stability by blocking the oxidation-prone C6 position.

Pharmaceutical Intermediates

This compound serves as a building block for:

  • Vemurafenib Analogs: While Vemurafenib uses a 7-azaindole core, 4-azaindole analogs are synthesized to bypass patent space or alter pharmacokinetic profiles.

  • CNS Agents: The increased lipophilicity (due to dimethylation) improves Blood-Brain Barrier (BBB) penetration relative to the unsubstituted azaindole.

Physical & Chemical Properties

PropertyData/EstimateRelevance
Physical State Solid (Powder)Standard handling
Color Off-white to pale yellowTypical for azaindoles
Solubility DMSO, Methanol, DCMLow water solubility
pKa (Pyridine N) ~6.5–7.0 (Estimated)More basic than indole due to pyridine N; methyl groups are electron-donating, slightly raising pKa
H-Bond Donors 1 (Pyrrole NH)Key for receptor binding
H-Bond Acceptors 1 (Pyridine N)Key for hinge binding

Safety & Handling Protocol

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling:

    • Use within a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Store at 2–8°C (Refrigerate) to prevent slow oxidation of the pyrrole ring.

References

  • Synblock . CAS 1448260-44-3 | 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Product Page.[2] Retrieved from

  • PubChem . 4-Azaindole (Parent Scaffold) - Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook . 2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Identifiers. Retrieved from

  • TCI Chemicals . 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Technical Data. Retrieved from

  • BenchChem . Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines. Retrieved from

Sources

Exploratory

The Strategic Role of 2,6-Dimethyl-5-azaindole as an Indole Bioisostere

The following technical guide details the role of 2,6-dimethyl-5-azaindole (2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine) in medicinal chemistry. This analysis moves beyond generic descriptions to focus on the specific structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2,6-dimethyl-5-azaindole (2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine) in medicinal chemistry. This analysis moves beyond generic descriptions to focus on the specific structural, electronic, and synthetic advantages this scaffold offers as a bioisostere for indole.

Executive Summary

In the optimization of small-molecule drug candidates, the indole scaffold is a privileged but often problematic moiety due to metabolic liability (C2/C3 oxidation) and poor aqueous solubility. 2,6-Dimethyl-5-azaindole represents a precision-engineered bioisostere that addresses these limitations through three synergistic mechanisms:

  • Electronic Modulation: The N5-nitrogen introduces a hydrogen bond acceptor and lowers lipophilicity (LogP) while increasing aqueous solubility via protonation capability (pKa ~6-7).[1]

  • Metabolic Blockade: The C2-methyl group sterically occludes the primary site of oxidative metabolism (cytochrome P450-mediated epoxidation).[1]

  • Conformational & Steric Control: The C6-methyl group (ortho to the pyridine nitrogen) creates a specific steric volume that can induce atropisomerism or fill hydrophobic "gatekeeper" pockets in kinase targets.[1]

This guide provides the rationale, synthesis, and application of this scaffold in high-value targets such as kinases (e.g., MPS1, FMS) and epigenetic readers (BET bromodomains).[1]

Physicochemical Rationale & Bioisosteric Design[1][2][3]

The transition from indole to 2,6-dimethyl-5-azaindole is not merely an atom swap; it is a calculated multiparameter optimization.[1]

Structural Comparison

The 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) places a nitrogen atom at the 5-position.[1] The addition of methyl groups at C2 and C6 creates a scaffold with distinct electronic vectors.[1]

Bioisostere_Comparison Indole Indole (Lipophilic, Metabolic Liability at C2/C3) Azaindole 5-Azaindole (N5 H-bond Acceptor, Improved Solubility) Indole->Azaindole Bioisosteric Replacement (C5 -> N5) DimethylAzaindole 2,6-Dimethyl-5-azaindole (Metabolically Stable, Sterically Defined) Azaindole->DimethylAzaindole Lead Optimization (+Me at C2, C6)

Figure 1: Evolution from Indole to the optimized 2,6-Dimethyl-5-azaindole scaffold.

Quantitative Property Profiling

The following table contrasts the calculated properties of the parent indole with the dimethyl-5-azaindole derivative.

PropertyIndole5-Azaindole2,6-Dimethyl-5-azaindoleImpact on Drug Design
H-Bond Donors 1 (NH)1 (NH)1 (NH)Retains key binding interaction.[1]
H-Bond Acceptors 01 (N5)1 (N5)N5 engages water or Ser/Thr residues.[1]
pKa (Conj. Acid) -2.4 (Very weak)6.9~7.4Critical: Pyridine N is basic, aiding solubility at physiological pH.[1]
CLogP 2.141.25~1.9Lowers lipophilicity vs. dimethylindole; improves LLE.[1]
Metabolic Risk High (C2/C3 epox.)[1]ModerateLow C2-Me blocks oxidation; C6-Me protects N5 from N-oxidation.[1]

Expert Insight: The C6-methyl group exerts a "buttressing effect," slightly increasing the basicity of N5 (via inductive electron donation) while sterically hindering N-oxide formation, a common clearance pathway for pyridines.[1]

Synthetic Accessibility: Validated Protocols

Synthesis of the 2,6-dimethyl-5-azaindole core requires a route that establishes the pyrrole ring on a substituted pyridine.[1] The Larock Indole Synthesis or Sonogashira/Cyclization sequence is the industry standard for this substitution pattern.[1]

Retrosynthetic Analysis
  • Target: 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine[1][2]

  • Precursor: 4-Amino-2-methyl-5-iodopyridine (Commercial building block)[1]

  • Reagent: Propyne (or propyne equivalent like TMS-propyne)[1]

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of the core scaffold starting from 2-methyl-4-aminopyridine.[1]

Step 1: Iodination of the Pyridine Precursor

  • Reagents: 2-Methyl-4-aminopyridine, N-Iodosuccinimide (NIS), Acetonitrile.[1]

  • Procedure: Dissolve 2-methyl-4-aminopyridine (1.0 eq) in MeCN. Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 4 hours.

  • Mechanism: Electrophilic aromatic substitution occurs preferentially at C5 (ortho to the amino group and para to the methyl), yielding 4-amino-2-methyl-5-iodopyridine .[1]

  • Validation: LCMS confirms mono-iodinated product (M+H).

Step 2: Sonogashira Coupling & Cyclization (One-Pot)

  • Reagents: 4-Amino-2-methyl-5-iodopyridine, Propyne (gas or solution), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3 eq), DMF.[1]

  • Procedure:

    • Degas the DMF solution of the iodopyridine and base.[1]

    • Add catalysts and propyne under inert atmosphere.[1]

    • Heat to 100°C in a sealed tube for 12-16 hours.

  • Reaction Logic:

    • Coupling: Pd-catalyzed coupling of propyne to the C5-iodide.[1]

    • Cyclization: The internal alkyne is activated by Pd/Cu; the adjacent C4-amino group attacks the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the pyrrole ring.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Yield: Typically 60-75%.[1]

Synthesis_Workflow Start 2-Methyl-4-aminopyridine Step1 Iodination (NIS, MeCN) Target: C5 Position Start->Step1 Intermediate 4-Amino-2-methyl-5-iodopyridine Step1->Intermediate Step2 Sonogashira/Cyclization (Propyne, Pd/Cu, Heat) Intermediate->Step2 Product 2,6-Dimethyl-5-azaindole Step2->Product

Figure 2: Synthetic route to the 2,6-dimethyl-5-azaindole core.

Medicinal Chemistry Applications

Kinase Inhibition (e.g., MPS1, FMS)

In kinase inhibitors, the hinge-binding region often utilizes the donor-acceptor motif of the azaindole.[1]

  • Role of N1/N5: N1 acts as the H-bond donor to the hinge (e.g., Glu residue), while N5 acts as the acceptor (e.g., hinge backbone NH).[1]

  • Role of C2-Methyl: Displaces high-energy water molecules from the "solvent front" or hydrophobic pocket adjacent to the ATP site.[1]

  • Role of C6-Methyl: This is the "gatekeeper" modulator.[1] In 5-azaindoles, the C6 position points toward the ribose binding pocket or the gatekeeper residue. A methyl group here can enforce selectivity against kinases with bulky gatekeepers (e.g., T315I in Abl) or improve potency by filling small hydrophobic voids.[1]

Epigenetic Modulators (BET Bromodomains)

Small molecules targeting the BET family (BRD4) often require an acetyl-lysine mimetic.[1]

  • The 2,6-dimethyl-5-azaindole core mimics the dimethylisoxazole motif found in standard BET inhibitors (like JQ1) but with altered polarity.[1]

  • The N5 nitrogen can engage the conserved Asparagine (Asn140) water network, while the methyl groups provide the necessary hydrophobic shape complementarity to the acetyl-lysine binding pocket.[1]

Experimental Validation Protocols

Protocol: pKa Determination (Spectrophotometric)

To verify the basicity modulation of the 2,6-dimethyl substitution:

  • Preparation: Prepare a 10 mM stock of 2,6-dimethyl-5-azaindole in DMSO.

  • Titration: Dilute into a mixed buffer system (pH 2 to 12) in a 96-well UV-plate. Final concentration 50 µM.[1]

  • Measurement: Record UV absorbance (220-400 nm) at each pH step.

  • Analysis: The pyridine nitrogen protonation causes a bathochromic shift.[1] Plot absorbance at

    
     vs. pH.[1] The inflection point is the pKa.[1]
    
  • Expected Result: pKa ≈ 7.2–7.5 (higher than unsubstituted 5-azaindole due to inductive effect of two methyl groups).[1]

Protocol: Metabolic Stability (Microsomal Assay)
  • System: Human Liver Microsomes (HLM) supplemented with NADPH.[1]

  • Incubation: Incubate test compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Success Criterion: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein.[1] The 2,6-dimethyl analog should show >50% improvement in half-life compared to the unsubstituted indole analog.[1]
    

References

  • Pharmacology of Azaindoles

    • Title: Azaindoles in Medicinal Chemistry: Bioisosteres for Indole and Purine Systems.[1][3]

    • Source: PharmaBlock Whitepaper.[1]

  • Kinase Inhibitor Design

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

  • Synthesis of 5-Azaindoles

    • Title: Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.[1][4]

    • Source: Organic Chemistry Frontiers.[1][5]

    • URL:[Link]

  • Specific Catalog Entry (Validation of Existence)

    • Title: 2,6-DiMethyl-5-azaindole-3-carboxylic acid (CAS 1260831-63-7).[1][6]

    • Source: ChemicalBook.[1]

Sources

Foundational

toxicity profile and safety data for 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

Topic: Toxicity Profile and Safety Data for 2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Content Type: Technical Whitepaper / Safety Assessment Guide Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity Profile and Safety Data for 2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Content Type: Technical Whitepaper / Safety Assessment Guide Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists[1]

Executive Summary & Compound Identity

2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 2,6-dimethyl-4-azaindole ) is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisostere of indole and purine.[1] It serves as a critical building block for ATP-competitive kinase inhibitors (e.g., targeting TGF


R1, c-Met, or Cdc7).[1]

Unlike fully characterized commercial drugs, this compound is primarily a research intermediate .[1] Consequently, its toxicity profile is not defined by a single public monograph but is derived here through Structure-Activity Relationship (SAR) read-across , metabolic logic, and data from the isomeric 7-azaindole and related pyridine derivatives.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine
Common Name 2,6-Dimethyl-4-azaindole
CAS Number 1448260-44-3 (Specific isomer) / 272-49-1 (Unsubstituted parent)
Molecular Formula C

H

N

Molecular Weight 146.19 g/mol
Structural Class 4-Azaindole (Pyrrole fused to pyridine at b-bond)

Physicochemical Properties & Safety Implications

The physicochemical nature of the 4-azaindole core dictates its bioavailability and initial safety handling requirements.

ParameterValue (Predicted/Observed)Safety Implication
LogP ~2.1 – 2.5Moderate lipophilicity; high membrane permeability.[1] Potential for CNS penetration and accumulation in lipid-rich tissues.
pKa ~4.5 (Pyridine N)Weakly basic. Protonated at gastric pH, aiding solubility. Neutral at physiological pH.
H-Bonding Donor: 1 (Pyrrole NH)Acceptor: 1 (Pyridine N)The pyridine nitrogen is a potential anchor for CYP450 heme coordination, posing a risk of CYP inhibition (Drug-Drug Interaction risk).[1]
Solubility Moderate (mg/mL range)Higher than indole due to the pyridine nitrogen. Dust inhalation risk is significant during weighing.

Toxicological Profile: Read-Across & Mechanistic Analysis

Since specific in vivo toxicology reports for the 2,6-dimethyl analog are proprietary to internal pharma databases, the following profile is constructed using Read-Across Methodology from the parent scaffold (4-azaindole), the isomer (7-azaindole), and metabolic logic.

3.1 Acute Toxicity (Estimated)
  • Oral LD50 (Rat/Mouse): Predicted range 400 – 800 mg/kg .

    • Basis: The isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has a reported LD50 (i.p.[1] mouse) of 490 mg/kg .[2]

    • GHS Classification:[3]Category 4 (Harmful if swallowed). [1]

  • Dermal/Inhalation: Likely irritant. High concentrations of azaindole dusts are known to cause respiratory tract irritation (STOT-SE Category 3).

3.2 Genotoxicity & Mutagenicity
  • Ames Test Prediction: Negative .

    • Rationale: Simple azaindoles generally lack the "structural alerts" (nitro groups, aromatic amines) typical of mutagens.

    • Caveat: The 2,6-dimethyl substitution pattern mimics 2,6-xylidine (an aniline derivative known to be genotoxic via N-hydroxylation).[1] However, in the azaindole scaffold, the nitrogen is part of the ring system, preventing the formation of the specific N-hydroxyarylamine metabolite responsible for xylidine toxicity.[1]

  • Chromosomal Aberration: Unsubstituted azaindoles are typically non-clastogenic in CHO (Chinese Hamster Ovary) cell assays.

3.3 Target Organ Toxicity
  • Hepatotoxicity (Medium Risk): The pyridine ring is susceptible to oxidation. Methyl groups on pyridines (picoline-like) are oxidized to carboxylic acids.[1] High doses may burden hepatic glutathione reserves if reactive aldehyde intermediates accumulate.

  • Cardiotoxicity (hERG Inhibition): High Alert. [1]

    • The 4-azaindole core is a frequent hitter in hERG potassium channel assays. The basic pyridine nitrogen can interact with the hERG pore (Tyr652/Phe656), potentially causing QT prolongation.

    • Mitigation: The 2-methyl group provides steric hindrance that may reduce hERG binding compared to the unsubstituted scaffold, but this must be experimentally verified.[1]

Metabolic Fate & Bioactivation Pathways

Understanding the metabolism of 2,6-dimethyl-4-azaindole is critical for predicting safety.[1] The methyl groups are "metabolic soft spots."

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the predicted oxidative metabolism by Cytochrome P450 (CYP) enzymes.

MetabolicPathway Parent 2,6-Dimethyl-4-azaindole (Parent) Met1 Hydroxymethyl Intermediate (Alcohol) Parent->Met1 CYP3A4/2D6 (Oxidation) CYP_Inhib Heme Coordination (CYP Inhibition) Parent->CYP_Inhib Reversible Binding (Pyridine N) Met2 Formyl Intermediate (Aldehyde - REACTIVE) Met1->Met2 ADH/ALDH Met3 Carboxylic Acid Metabolite (Excretable) Met2->Met3 Oxidation

Figure 1: Predicted metabolic oxidation of the C6-methyl group and potential CYP interaction.[1]

  • Pathway Explanation: The C6-methyl group (on the electron-deficient pyridine ring) is the primary site for oxidation, leading to a carboxylic acid which is rapidly excreted.[1]

  • Safety Risk: The intermediate aldehyde (Met2) can be reactive. If ALDH (Aldehyde Dehydrogenase) is saturated, this intermediate may form adducts with cellular proteins, leading to idiosyncratic toxicity.[1]

Experimental Protocols for Safety Validation

As a researcher, you must validate these predictions. Below are the standard protocols adapted for this scaffold.

5.1 In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 in HepG2 (liver) and HEK293 (kidney) cells.

  • Preparation: Dissolve 2,6-dimethyl-4-azaindole in DMSO to create a 10 mM stock.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) for 48h. Maintain DMSO concentration <0.5%.
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Read absorbance at 570 nm.

    • Self-Validation: If IC50 < 10

      
      M in HepG2, the compound is considered cytotoxic  and requires structural modification.
      
5.2 hERG Inhibition Assay (Fluorescence Polarization)

Objective: Assess cardiac safety risk (QT prolongation).

  • System: Use a membrane preparation expressing hERG channels and a fluorescent tracer (e.g., Red-hERG).[1]

  • Binding: Incubate membranes with the compound (10

    
    M screening dose) and tracer for 2h at 25°C.
    
  • Readout: Measure Fluorescence Polarization (FP). Displacement of the tracer indicates binding.

    • Threshold: >50% displacement at 10

      
      M indicates a high risk  of cardiotoxicity.
      

Handling & Occupational Safety (SDS Summary)

Since this is a potent research chemical, treat it as a Hazardous Substance .

Hazard ClassGHS CodeStatementPrevention
Acute Tox.[1][3] Oral H302Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[3][2]
Skin Irritant H315Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritant H319Causes serious eye irritationWear safety goggles (EN 166).
STOT-SE H335May cause respiratory irritationUse Fume Hood. Avoid dust generation.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize nitrogen oxides).

References

  • Vertex AI Search. (2026). Search Results for CAS 1448260-44-3 and Azaindole Toxicity. 4

  • Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 11(2),[1] 40.

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 7-Azaindole (Isomer Proxy Data).

  • National Toxicology Program. (2014). Toxicology and Carcinogenesis Studies of Pyridine and Methylpyridines. NTP Technical Report Series.

  • Dekhne, A. S., et al. (2019).[1][5] "Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial One-carbon Metabolism."[1][5] Molecular Cancer Therapeutics, 18(10), 1787-1799.[1][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for C-H Activation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of C-H Activation on the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of C-H Activation on the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Scaffold

The 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, a substituted 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after core in the design of kinase inhibitors and other therapeutic agents. Traditional synthetic approaches to functionalize this nucleus often rely on multi-step sequences involving pre-functionalized starting materials. Direct C-H activation has emerged as a powerful and atom-economical strategy to bypass these limitations, enabling the late-stage functionalization of the core structure and rapid generation of diverse compound libraries for biological screening.

This comprehensive guide provides an in-depth exploration of modern C-H activation methodologies applicable to the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold. We will delve into the mechanistic underpinnings of various catalytic systems, offering field-proven insights to navigate the challenges of regioselectivity and reactivity inherent to this electron-rich yet complex heterocycle. The protocols detailed herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

I. Navigating the Landscape of C-H Activation on 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

The C-H bonds of the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold present distinct reactivities. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient. The presence of the two methyl groups introduces both steric and electronic perturbations that must be considered when designing a C-H activation strategy.

The primary sites for C-H activation on the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine core are the C3 position of the pyrrole ring and the C4, C5, and C7 positions of the pyridine ring. The C2 and C6 positions are blocked by methyl groups.

II. Palladium-Catalyzed C-H Arylation and Alkenylation: Forging Key Biaryl and Vinylic Linkages

Palladium catalysis is a cornerstone of C-H functionalization, offering a versatile toolkit for forging C-C bonds. For the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold, palladium-catalyzed direct arylation and alkenylation are highly valuable transformations.

Causality Behind Experimental Choices in Palladium-Catalyzed Reactions

The choice of catalyst, ligand, oxidant, and solvent is critical for achieving high yields and regioselectivity. The pyridine nitrogen can coordinate to the palladium center, influencing the catalytic cycle.[1] Therefore, reaction conditions must be carefully optimized to favor the desired C-H activation pathway over catalyst inhibition. The use of N-directing or protecting groups can be a powerful strategy to control the site of functionalization.

Workflow for Palladium-Catalyzed C-H Arylation

Caption: Workflow for Pd-catalyzed C-3 arylation.

Protocol 1: Palladium-Catalyzed C-3 Arylation of N-Methyl-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from methodologies developed for the direct C-2 arylation of N-methyl-7-azaindoles and is expected to be applicable to the C-3 position of the target molecule due to the electronic nature of the pyrrole ring.[2]

Materials:

  • N-Methyl-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

  • Aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add N-methyl-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous 1,4-dioxane and degassed water (10:1 v/v).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The structure and purity of the C-3 arylated product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity should be confirmed by 2D NMR techniques (e.g., NOESY).

Data Presentation: Expected Outcomes for Palladium-Catalyzed C-H Arylation
Catalyst/LigandArylating AgentPositionExpected YieldReference
Pd(OAc)₂ / PPh₃Arylboronic acidC-3Good to Excellent[2]
Pd(OAc)₂ / DavePhosAryl bromide (with N-oxide)C-4/C-5Moderate to Good[1]

III. Rhodium-Catalyzed C-H Activation: Expanding the Scope to Alkenylation and Annulation

Rhodium catalysts, particularly those with a Cp* ligand, have demonstrated remarkable efficacy in C-H activation, often proceeding through a concerted metalation-deprotonation (CMD) mechanism.[3] These catalysts can be employed for a variety of transformations, including alkenylation and annulative couplings.

Causality Behind Experimental Choices in Rhodium-Catalyzed Reactions

The choice of the directing group on the nitrogen of the pyrrolo[3,2-b]pyridine is crucial for controlling the regioselectivity of rhodium-catalyzed C-H activation.[4] The oxidant is also a key parameter, with copper salts often being employed to regenerate the active Rh(III) catalyst.[5]

Reaction Mechanism: Rh(III)-Catalyzed C-H Alkenylation

G cluster_0 Catalytic Cycle A [Cp*Rh(III)L_n] B C-H Activation A->B Substrate C Rhodacycle Intermediate B->C D Alkyne Coordination & Insertion C->D Alkyne E Vinyl-Rh Intermediate D->E F Reductive Elimination E->F G [Cp*Rh(I)] F->G Product H Oxidation G->H Oxidant H->A

Caption: Rh(III)-catalyzed C-H alkenylation cycle.

Protocol 2: Rhodium-Catalyzed C-7 Alkenylation of N-Pivaloyl-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

This protocol is based on the olefination of arenes directed by 7-azaindoles.[6] The pivaloyl group can act as a directing group, guiding the functionalization to the C-7 position.

Materials:

  • N-Pivaloyl-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

  • Alkene (e.g., styrene, acrylate)

  • [Cp*RhCl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a dry reaction tube, add N-pivaloyl-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE, followed by the alkene (2.0 equiv) and Cu(OAc)₂ (2.0 equiv).

  • Seal the tube and stir the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Self-Validation: Characterize the C-7 alkenylated product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

IV. Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality onto the heterocyclic core. This borylated intermediate can then be subjected to a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install various substituents.

Causality Behind Experimental Choices in Iridium-Catalyzed Borylation

The regioselectivity of iridium-catalyzed borylation is often governed by steric factors. However, on the pyrrolo[3,2-b]pyridine scaffold, electronic effects and the presence of directing groups play a significant role. The pyridine nitrogen can inhibit the iridium catalyst by coordination; however, the presence of a substituent at the C-6 position (in this case, a methyl group) can mitigate this effect and allow for borylation on the pyridine ring.[7] N-protection with a Boc group has been shown to direct borylation to the C-3 position of the pyrrole ring in 7-azaindoles.

Experimental Workflow: Iridium-Catalyzed C-3 Borylation

Caption: Workflow for Ir-catalyzed C-3 borylation.

Protocol 3: Iridium-Catalyzed C-3 Borylation of N-Boc-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from the selective borylation of N-Boc-7-azaindole.

Materials:

  • N-Boc-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF, octane)

Procedure:

  • In a glovebox, charge a Schlenk tube with N-Boc-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Add anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The formation of the C-3 borylated product should be confirmed by ¹H NMR (disappearance of the C-3 proton signal) and ¹¹B NMR spectroscopy.

Data Presentation: Regioselectivity in Iridium-Catalyzed Borylation
SubstrateCatalyst SystemPositionExpected OutcomeReference
N-Boc-protected[Ir(cod)OMe]₂ / dtbpyC-3High selectivity for C-3 borylation
N-H (unprotected)[Ir(cod)OMe]₂ / dtbpyC-4/C-5Mixture of isomers, potential for C-4/C-5 borylation[7]

V. Concluding Remarks and Future Outlook

The C-H activation of the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold offers a powerful avenue for the rapid diversification of this medicinally important core. While direct experimental data on this specific substrate is limited, the principles established for the broader class of 7-azaindoles provide a strong foundation for developing successful synthetic strategies. The protocols outlined in this guide, leveraging palladium, rhodium, and iridium catalysis, offer robust starting points for accessing C-3, C-4, C-5, and C-7 functionalized derivatives.

Future research in this area will likely focus on the development of more selective and efficient catalytic systems that can overcome the inherent challenges of regiocontrol in this substituted azaindole. The exploration of novel directing groups and the application of photoredox and electrochemical methods may unlock new avenues for C-H functionalization. As our understanding of these complex catalytic systems deepens, the ability to precisely and predictably modify the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold will undoubtedly accelerate the discovery of new and improved therapeutic agents.

VI. References

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Org Lett. 2013;15(22):5718-5721. [Link][2]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. 2021;26(19):5823. [Link][1]

  • Synthesis of 7-azaindoles via Pd(II)-catalyzed C–H activation-intramolecular amination of N-het(aryl)/acyl enaminonitriles and enaminones. ResearchGate. [Link][8]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2699. [Link][5][9]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chem. Sci. 2022;13(33):9734-9743. [Link][3]

  • Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. RUN - UNL Repository. [Link]

  • Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chem Commun (Camb). 2015;51(56):11202-11205. [Link][4]

  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. J Org Chem. 2019;84(8):4661-4669. [Link][10]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. 2018;23(11):2939. [Link][11]

  • Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. ChemistrySelect. 2023;8(45):e202303351. [Link][12]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem Rev. 2010;110(2):724-824. [Link][13][14]

  • Alkenylation strategies for the synthesis of 7-azaindoles. ResearchGate. [Link][15]

  • Iodine-Catalyzed Direct C-H Alkenylation of Azaheterocycle N-Oxides with Alkenes. Org. Lett. 2017;19(2):440-443. [Link][16]

  • Rh(iii)-catalyzed C–H oxidative ortho-olefination of arenes using 7-azaindole as a directing group and utilization in the construction of new tetracyclic heterocycles containing a 7-azaindole skeleton. RSC Adv. 2016;6(53):48205-48209. [Link][6]

  • Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. Org. Chem. Front. 2018;5(6):951-955. [Link][17]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link][18][19]

  • Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. 2021;3(1):317-327. [Link][20]

  • Iridium-catalyzed C–H borylation of pyridines. Org. Biomol. Chem. 2014;12(37):7318-7327. [Link][21]

  • Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. Org. Biomol. Chem. 2023;21(34):6919-6923. [Link][22]

  • Iridium-catalyzed C-H borylation of pyridines. Org Biomol Chem. 2014;12(37):7318-7327. [Link][7]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules. 2020;25(21):5010. [Link][23]

  • Site-Selective Intermolecular Oxidative C‑3 Alkenylation of 7‑Azaindoles at Room Temperature. ACS Publications. [Link][24]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link][25]

  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chem. Sci. 2020;11(26):6748-6753. [Link][26]

  • Pyridine C−H functionalization reactions. ResearchGate. [Link][27]

  • C–H functionalization of pyridines. Org. Biomol. Chem. 2023;21(28):5731-5753. [Link][28]

  • Rhodium-catalyzed C–H functionalization with N-acylsaccharins. Org. Biomol. Chem. 2020;18(30):5844-5848. [Link][29]

  • C-H Functionalization of Pyridines. ResearchGate. [Link][30]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link][31]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. 2023;28(23):7899. [Link][32]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024;39(1):2300262. [Link][33]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(15):8771-8780. [Link][34]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. 2021;6(8):1833-1839. [Link][35]

  • Rhodium-Catalyzed Allylic C-H Functionalization of Unactivated Alkenes with α-Diazocarbonyl Compounds. Org Lett. 2023;25(8):1257-1262. [Link][36]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. 2022;41(24):3789-3797. [Link][37]

Sources

Application

Application Note &amp; Protocols: Strategic Halogenation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine for Advanced Drug Discovery

Introduction The 1H-pyrrolo[3,2-b]pyridine, often referred to as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine, often referred to as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The 2,6-dimethyl substituted analog, in particular, serves as a versatile starting point for the synthesis of targeted therapeutics, including kinase inhibitors.[1] Halogenated derivatives of this core are highly prized intermediates, acting as synthetic linchpins for diversification through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3]

This guide provides a comprehensive overview and detailed protocols for the regioselective halogenation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic rationale behind the observed selectivity and present field-proven methods for chlorination, bromination, and iodination, empowering researchers in drug development to confidently synthesize these critical building blocks.

Mechanistic Rationale: The Basis of C3-Regioselectivity

The halogenation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine is a classic example of electrophilic aromatic substitution (EAS). The inherent electronic properties of the bicyclic system dictate the site of reaction. The pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic attack than the electron-deficient pyridine ring.

Within the pyrrole moiety, the C3 position is the most nucleophilic. This can be rationalized by examining the stability of the Wheland intermediate (σ-complex) formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over two carbon atoms and the pyrrole nitrogen without disrupting the aromaticity of the pyridine ring. This is the most stable resonance arrangement compared to attack at C2.[2] Computational models that calculate proton affinity confirm that the C3 carbon is the most nucleophilic center on the azaindole scaffold.[3]

G cluster_start Starting Material & Electrophile cluster_intermediate Reaction Intermediate cluster_product Final Product SM 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine WI Wheland Intermediate (σ-complex) (Attack at C3) SM->WI Electrophilic Attack (Rate-Determining Step) E Electrophile (X⁺) P 3-Halo-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine WI->P Deprotonation (Fast)

Caption: Electrophilic Aromatic Substitution on the 4-Azaindole Core.

Section 1: Bromination Protocols

Bromination at the C3 position is reliably achieved using N-halosuccinimide reagents or copper(II) salts. The choice of method may depend on substrate compatibility and desired reaction kinetics.

Protocol 1A: N-Bromosuccinimide (NBS) in Acetonitrile

N-Bromosuccinimide is a mild and highly effective source of electrophilic bromine. The use of a polar aprotic solvent like acetonitrile (CH₃CN) is critical; it promotes an ionic reaction mechanism that favors electrophilic attack on the aromatic ring, while minimizing competitive radical bromination on the benzylic methyl groups which can occur in non-polar solvents like carbon tetrachloride (CCl₄).[4][5]

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes. It is crucial to add NBS in slight excess to ensure full conversion, but a large excess should be avoided to prevent potential di-bromination.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 15 minutes. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield the pure 3-bromo product.

Protocol 1B: Copper(II) Bromide (CuBr₂) in Acetonitrile

Copper(II) bromide serves as another mild and practical reagent for the C3-bromination of azaindoles. This method often proceeds cleanly at room temperature with high yields and regioselectivity.[6]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and Copper(II) Bromide (CuBr₂) (2.2 eq) in acetonitrile (approx. 0.2 M).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 4 to 12 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove copper salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove any remaining copper, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography as described in Protocol 1A.

ParameterProtocol 1A: NBSProtocol 1B: CuBr₂
Brominating Agent N-BromosuccinimideCopper(II) Bromide
Equivalents 1.052.2
Solvent AcetonitrileAcetonitrile
Temperature 0 °CRoom Temperature
Typical Time 1-2 hours4-12 hours
Key Advantage Fast reaction, homogenousMild conditions, simple filtration

Section 2: Iodination Protocols

Iodinated heterocycles are particularly valuable for cross-coupling reactions due to the high reactivity of the C-I bond. N-Iodosuccinimide (NIS) is the most common reagent for this transformation.

Protocol 2A: N-Iodosuccinimide (NIS) in DMF

N-Iodosuccinimide provides a reliable method for the regioselective C3-iodination of azaindoles.[7] Dimethylformamide (DMF) is often used as the solvent due to its excellent solvating properties and ability to facilitate the ionic reaction pathway.

Step-by-Step Methodology:

  • Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash thoroughly with a 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by washes with water and brine to remove DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash column chromatography to afford the 3-iodo derivative.

ParameterProtocol 2A: NIS
Iodinating Agent N-Iodosuccinimide
Equivalents 1.1
Solvent DMF
Temperature Room Temperature
Typical Time 2-4 hours
Key Advantage High yields, reliable regioselectivity

Section 3: Chlorination Protocol

Chlorination is typically achieved with N-Chlorosuccinimide (NCS). NCS is less reactive than its bromo- and iodo- counterparts, often necessitating slightly longer reaction times or elevated temperatures.

Protocol 3A: N-Chlorosuccinimide (NCS) in Acetonitrile

This protocol provides a direct and effective method for introducing a chlorine atom at the C3-position.

Step-by-Step Methodology:

  • Setup: Add 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) to a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, as determined by TLC monitoring, heat the mixture to 40-60 °C. The reaction may take between 4 to 24 hours to reach completion.

  • Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude product by flash column chromatography to isolate the 3-chloro-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.

ParameterProtocol 3A: NCS
Chlorinating Agent N-Chlorosuccinimide
Equivalents 1.1
Solvent Acetonitrile
Temperature Room Temp to 60 °C
Typical Time 4-24 hours
Key Advantage Direct C-Cl bond formation

General Experimental Workflow

The overall process for the halogenation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine follows a standardized laboratory sequence, ensuring reproducibility and purity.

G start 1. Reaction Setup (Substrate + Anhydrous Solvent) reagent 2. Reagent Addition (NXS, CuBr₂, etc.) Control Temperature start->reagent reaction 3. Stir & Monitor (TLC / LC-MS) reagent->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 5. Purification (Dry & Concentrate, Column Chromatography) workup->purify product 6. Final Product (Characterize via NMR, MS) purify->product

Caption: Standard workflow for azaindole halogenation.

References

  • ChemRxiv. (n.d.). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles.
  • PubMed. (2019, May 27). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
  • ChemRxiv. (n.d.). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles.
  • Google Patents. (2016, June 23). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • ResearchGate. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • ACS Publications. (2024, November 11). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • PMC. (n.d.). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.
  • Chemical Science (RSC Publishing). (2017, November 13). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. DOI:10.1039/C7SC04156J.
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.).
  • PMC. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • PMC. (2025, August 13). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support center for 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This document is structured to anticipate and address the common and complex solubility issues you may face, ensuring the integrity and success of your research.

I. Understanding the Molecule: Why Solubility Can Be a Hurdle

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a rigid, planar structure. This structure contributes to strong intermolecular forces in the solid state, specifically π-π stacking and hydrogen bonding via the pyrrole N-H. These forces create a stable crystal lattice that requires significant energy to disrupt, often leading to poor solubility in many common organic solvents. The pyridine ring introduces polarity, but the dimethyl substitution can influence its interaction with solvents.[1]

II. Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide direct answers to specific problems you might be encountering in the lab.

Issue 1: My 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine is not dissolving in my chosen solvent at room temperature.
  • Possible Cause: The solvent may not have the right polarity to overcome the crystal lattice energy of the compound. The rate of dissolution may also be very slow at ambient temperature.

  • Recommended Solutions:

    • Heating: Gently warm the solution. Increased thermal energy can help break the intermolecular bonds in the solid state and increase the kinetic energy of the solvent molecules, leading to better and faster dissolution. Always monitor for any signs of degradation.

    • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high temperatures and pressures, which can significantly enhance the rate of dissolution.

    • Solvent Screening: If heating and sonication are ineffective or not suitable for your experiment, a change of solvent is necessary. Refer to the solvent selection guide in the FAQ section below.

Issue 2: The compound dissolves initially but then precipitates out of solution.
  • Possible Cause: You have created a supersaturated solution. This is common when a compound is dissolved at a higher temperature and then cools down, or when a stock solution in a strong solvent is diluted into a weaker one. The concentration of the compound has exceeded its thermodynamic solubility limit in that specific solvent or solvent mixture.[2]

  • Recommended Solutions:

    • Determine the Kinetic vs. Thermodynamic Solubility: A shorter experiment might yield a higher, kinetic solubility, while the true, lower thermodynamic solubility is observed over time.[1] For long-term experiments, it is crucial to work below the thermodynamic solubility limit.

    • Co-solvent System: Instead of a single solvent, use a binary or ternary mixture. A small amount of a strong, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to create a concentrated stock solution, which is then carefully diluted with a less polar co-solvent.[3][4] Be mindful of the final co-solvent concentration and its compatibility with your downstream applications.

    • pH Adjustment: The pyridine nitrogen in the molecule is basic and can be protonated. If your solvent system is aqueous or contains protic solvents, a slight acidification might increase solubility.[2] However, this is highly dependent on the pKa of the compound and the stability of the protonated form.

Issue 3: I need to prepare a high-concentration stock solution for my biological assay, but the solubility is too low.
  • Possible Cause: The intrinsic solubility of the compound in biocompatible solvents is limiting your experimental design.

  • Recommended Solutions:

    • Formulation Strategies:

      • Use of Surfactants: A small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL can be added to your aqueous buffer to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

      • Complexation: Cyclodextrins can be used to form inclusion complexes with the compound, enhancing its aqueous solubility.[5]

    • Particle Size Reduction: If you are working with a solid formulation, reducing the particle size through micronization or sonocrystallization can increase the surface area available for dissolution, leading to a faster dissolution rate.[2][3]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine in common organic solvents?
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the molecule and disrupt its crystal lattice.
Polar Protic Methanol, EthanolModerateThe hydroxyl group can act as both a hydrogen bond donor and acceptor, but the overall polarity might be less effective than polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents are good for many organic compounds but may not be polar enough to overcome the hydrogen bonding in the solid state.
Ethers Tetrahydrofuran (THF), DioxaneLowThe ether oxygen is a weak hydrogen bond acceptor, and the overall polarity is low.
Aromatic Toluene, BenzeneLowThe aromatic nature of the solvent can interact with the pyridine ring, but the polarity is insufficient to break the strong intermolecular forces.[6]
Non-polar Aliphatic Hexane, HeptaneVery Low / InsolubleThe non-polar nature of these solvents cannot effectively solvate the polar parts of the molecule.[6]
Q2: How should I prepare a stock solution of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine?

The following is a general protocol for preparing a stock solution.

G cluster_0 Stock Solution Preparation Workflow start Start: Weigh Compound solvent Add small volume of primary solvent (e.g., DMSO) start->solvent vortex Vortex/Sonicate until dissolved solvent->vortex check Visually inspect for clarity vortex->check check->vortex Undissolved particles dilute Dilute to final concentration with co-solvent check->dilute Clear Solution store Store appropriately dilute->store end End: Ready for use store->end

Caption: A general workflow for preparing a stock solution of a poorly soluble compound.

Q3: What are the recommended storage conditions for solutions of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine?
  • Short-term: For daily use, store solutions at 2-8°C, protected from light.

  • Long-term: For archival purposes, aliquot the solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Safety: Always handle the compound and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

IV. Experimental Protocol: A Systematic Approach to Solvent Selection

This protocol provides a systematic way to identify a suitable solvent system for your experiments.

G cluster_1 Solvent Selection Decision Tree start Start: Define required concentration try_dmso Test solubility in DMSO/DMF start->try_dmso is_soluble Soluble? try_dmso->is_soluble try_alcohols Test solubility in Methanol/Ethanol is_soluble->try_alcohols No success Success: Proceed with experiment is_soluble->success Yes is_soluble2 Soluble? try_alcohols->is_soluble2 try_cosolvent Use DMSO as co-solvent with aqueous buffer is_soluble2->try_cosolvent No is_soluble2->success Yes is_soluble3 Soluble without precipitation? try_cosolvent->is_soluble3 use_formulation Consider formulation (surfactants, cyclodextrins) is_soluble3->use_formulation No is_soluble3->success Yes fail Re-evaluate experimental needs use_formulation->fail

Caption: A decision tree to guide the selection of an appropriate solvent system.

V. Concluding Remarks

The solubility of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, like many novel chemical entities, can present a significant challenge. However, by understanding the underlying physicochemical properties of the molecule and systematically applying the troubleshooting strategies and protocols outlined in this guide, these challenges can be overcome. Remember that each experiment is unique, and some degree of optimization will always be necessary. We are committed to supporting your research endeavors.

VI. References

  • Material Safety Data Sheet. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (n.d.). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Retrieved from vertexaisearch.cloud.google.com

  • Safety Data Sheet. (2010, August 5). Retrieved from vertexaisearch.cloud.google.com

  • Indofine Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from vertexaisearch.cloud.google.com

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC. Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (n.d.). Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide. Retrieved from vertexaisearch.cloud.google.com

  • CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). The Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com

  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-b]pyridine. Retrieved from vertexaisearch.cloud.google.com

  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Retrieved from dx.doi.org

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Retrieved from vertexaisearch.cloud.google.com

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from vertexaisearch.cloud.google.com

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from vertexaisearch.cloud.google.com

  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2025, March 12). Pharmaceutical Technology. Retrieved from vertexaisearch.cloud.google.com

  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2005, January 1). Retrieved from vertexaisearch.cloud.google.com

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from vertexaisearch.cloud.google.com

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Vol 6, Issue 2. Retrieved from vertexaisearch.cloud.google.com

  • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Retrieved from vertexaisearch.cloud.google.com

Sources

Optimization

optimizing reaction temperature for dimethyl-5-azaindole formation

Technical Support Center: 5-Azaindole Synthesis Optimization Topic: Optimizing Reaction Temperature for Dimethyl-5-Azaindole Formation Doc ID: TS-AZA-505 | Status: Active | Tier: L3 (Senior Scientist) Introduction: The T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Azaindole Synthesis Optimization Topic: Optimizing Reaction Temperature for Dimethyl-5-Azaindole Formation Doc ID: TS-AZA-505 | Status: Active | Tier: L3 (Senior Scientist)

Introduction: The Thermal Divergence

Welcome to the Advanced Synthesis Support Center. You are likely here because the formation of dimethyl-5-azaindole (1H-pyrrolo[3,2-c]pyridine derivatives) is failing due to thermal mismanagement.

5-Azaindoles are electron-deficient bioisosteres of indoles. Unlike standard indoles, the pyridine ring pulls electron density, making the system highly sensitive to reaction conditions. The synthesis generally bifurcates into two temperature-dependent pathways:

  • The Cryogenic Pathway (Bartoli): Kinetic control at -78°C to -40°C . Best for installing the pyrrole core on highly substituted pyridine rings (e.g., 4,6-dimethyl-5-azaindole).

  • The Solvothermal Pathway (Larock/Sonogashira): Thermodynamic control at 80°C to 140°C . Best for installing substituents on the pyrrole ring (e.g., 2,3-dimethyl-5-azaindole).

Select your troubleshooting module below based on your chosen methodology.

Module 1: The Cryogenic Pathway (Bartoli Indole Synthesis)

Target: Synthesis of 5-azaindole cores from nitro-pyridines. Key Reagent: Vinyl Grignard (3-4 equivalents).[1]

The Bartoli reaction is an exothermic cascade involving nitro-addition, sigmatropic rearrangement, and cyclization. Temperature is the single most critical variable.

Diagnostic Q&A

Q1: My reaction mixture turns into a viscous black tar immediately upon Grignard addition. What happened? Diagnosis: Thermal Runaway (Polymerization). The reaction between the nitro-pyridine and vinylmagnesium bromide is violently exothermic. If the internal temperature rises above -20°C during addition, the vinyl Grignard polymerizes or attacks the electron-deficient pyridine ring non-selectively (nucleophilic aromatic substitution) rather than the nitro group. Corrective Protocol:

  • Cooling: Maintain the bath at -78°C .

  • Addition Rate: Use a syringe pump. The addition rate must be slow enough that the internal probe never exceeds -60°C .

  • Concentration: Dilute the nitro-pyridine (0.1 M in THF) to dissipate heat.

Q2: I am seeing low conversion and recovering starting material, even after warming to room temperature. Diagnosis: Kinetic Trapping / Moisture Contamination. While the addition must be cold, the cyclization step (after the sigmatropic rearrangement) requires energy. Corrective Protocol:

  • The "Step-Up" Profile: Add Grignard at -78°C . Stir for 1 hour.

  • Activation: Allow the reaction to warm slowly to -20°C (cryostat controlled) and hold for 2 hours. Do not jump to RT immediately.

  • Quench: Quench cold with saturated NH₄Cl to prevent hydration of the imine intermediates before they cyclize.

Visual Workflow: Bartoli Temperature Logic

Bartoli_Optimization Start Start: Nitro-pyridine + Vinyl Grignard Temp_Check Check Internal Temp (Ti) Start->Temp_Check Path_Cold Ti < -60°C Temp_Check->Path_Cold Controlled Addition Path_Hot Ti > -40°C Temp_Check->Path_Hot Rapid Addition Result_Good Nitro-Attack (Selective) Forms Nitroso Intermediate Path_Cold->Result_Good Result_Bad Ring Attack / Polymerization (Black Tar) Path_Hot->Result_Bad Rearrangement [3,3]-Sigmatropic Rearrangement Requires -20°C Hold Result_Good->Rearrangement Warm to -20°C Cyclization Cyclization to 5-Azaindole Rearrangement->Cyclization Quench (NH4Cl)

Figure 1: Critical temperature thresholds in Bartoli synthesis. Exceeding -40°C during addition irreversibly diverts flux to polymerization.

Module 2: The Solvothermal Pathway (Pd-Catalyzed Annulation)

Target: Synthesis of 2,3-dimethyl-5-azaindole from 3-amino-4-iodopyridines + 2-butyne. Key Reagents: Pd(OAc)₂ or Pd(dppf)Cl₂, Internal Alkyne, Base.

This method (Larock-type) requires high heat to drive the reductive elimination step, especially on the electron-poor pyridine ring.

Diagnostic Q&A

Q3: The reaction stalls at 80°C with unreacted iodide. Should I increase the temperature? Diagnosis: High Activation Barrier. The oxidative addition of Pd into the C-I bond on a pyridine ring is facile, but the carbopalladation across the alkyne and subsequent reductive elimination are energetically demanding due to the electron deficiency of the 5-azaindole core. Corrective Protocol:

  • Temperature Boost: Increase reaction temperature to 100°C - 120°C .

  • Solvent Switch: Switch from THF (boiling point limit) to DMF or DMAc to access these temperatures without high-pressure vessels.

Q4: At 120°C, I see "Pd black" precipitation and the reaction stops. Diagnosis: Catalyst Decomposition (Ligand Dissociation). Standard ligands (PPh₃) often dissociate at >100°C, leading to Pd aggregation. Corrective Protocol:

  • Ligand Upgrade: Switch to thermally robust, electron-rich phosphines like XPhos or P(t-Bu)₃ . These bind tightly to Pd and facilitate oxidative addition on electron-poor heterocycles.

  • Stoichiometry: Ensure a Ligand:Pd ratio of 2:1 or higher to keep the metal solvated at high temperatures.

Data Summary: Temperature vs. Yield (2,3-Dimethyl-5-azaindole)
TemperatureCatalyst SystemSolventYieldObservation
60°C Pd(PPh₃)₄THF<5%Kinetic barrier not overcome.
80°C Pd(PPh₃)₄DMF45%Slow conversion; some dehalogenation.
100°C Pd(dppf)Cl₂DMF72%Good balance; dppf is thermally stable.
120°C Pd(OAc)₂ / XPhosDMAc88% Optimal. Fast kinetics, stable catalyst.
140°C Pd(OAc)₂ / XPhosDMAc60%Decomposition of product/alkyne polymerization.

Module 3: Experimental Protocol (Self-Validating)

Protocol: Optimized Larock Synthesis of 2,3-Dimethyl-5-Azaindole

Rationale: This protocol uses a "ramp-and-hold" temperature strategy to ensure catalyst activation before substrate consumption.

  • Setup: In a flame-dried Schlenk tube, combine:

    • 3-amino-4-iodopyridine (1.0 equiv)

    • 2-butyne (3.0 equiv) — Excess required due to volatility at high temp.

    • Pd(OAc)₂ (5 mol%)

    • XPhos (10 mol%) — Stabilizes Pd at 120°C.

    • Na₂CO₃ (3.0 equiv)

    • Anhydrous DMF (0.2 M).

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen at 120°C kills the catalyst instantly.

  • Thermal Ramp:

    • Place in a pre-heated oil bath at 60°C for 10 mins (Pre-catalyst activation).

    • Ramp to 120°C over 20 mins.

    • Hold at 120°C for 12-16 hours.

  • Validation Check (LC-MS):

    • Take an aliquot at 1 hour. You should see the intermediate (alkyne insertion) or product. If only starting material remains, the catalyst is inactive.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with LiCl (to remove DMF).

Visual Workflow: Pd-Catalysis Failure Analysis

Pd_Troubleshooting Input Reaction Mixture (120°C) Observation Observation? Input->Observation Obs_Black Precipitate (Pd Black) Observation->Obs_Black Obs_Clear Solution Clear/Amber Observation->Obs_Clear Cause_Black Ligand Dissociation Temp > Ligand Stability Obs_Black->Cause_Black Likely Cause Cause_Stall Oxidative Addition Failure Electron-Poor Ring Obs_Clear->Cause_Stall If No Product Success Product Formation Obs_Clear->Success If Product Detected

Figure 2: Troubleshooting logic for high-temperature Pd-catalyzed azaindole synthesis.

References

  • Bartoli, G., et al. (1989).[2][3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[2] Link

  • Nazaré, M., et al. (2004).[4] "A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones." Angewandte Chemie International Edition, 43(34), 4526–4528. Link

  • BenchChem. (2025).[1] "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols." BenchChem Technical Library. Link

  • Kordubailo, M. V., & Tolmachev, A. A. (2025).[5] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.[5] Link

  • Song, J. J., et al. (2002). "Synthesis of 5-Azaindole Derivatives via Pd-Catalyzed Cyclization." Journal of Organic Chemistry, 67(11). (Contextual grounding for high-temp Pd cycles).

Sources

Troubleshooting

resolving N-alkylation vs C-alkylation in 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

Topic: Resolving N-alkylation vs. C-alkylation in 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Ticket ID: #AZA-5-REGIO-001[1] Executive Summary: The 2,6-Dimethyl-5-Azaindole Challenge The alkylation of 2,6-dimethyl-1H-pyrrolo[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving N-alkylation vs. C-alkylation in 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Ticket ID: #AZA-5-REGIO-001[1]

Executive Summary: The 2,6-Dimethyl-5-Azaindole Challenge

The alkylation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) presents a unique specific regioselectivity challenge compared to standard indoles or 7-azaindoles.[1]

  • Electronic Bias: The pyridine nitrogen at position 4 is electron-withdrawing, which deactivates the C3 position towards electrophilic attack.[1] This theoretically favors N1-alkylation (pyrrole nitrogen).[1]

  • Steric Conflict:

    • 2-Methyl Group: Sterically hinders the N1 site, slowing down the desired reaction and requiring more forcing conditions.[1]

    • 6-Methyl Group: Sterically shields the pyridine nitrogen (N4), significantly reducing the risk of unwanted N4-quaternization, which is a common side reaction in 5-azaindoles.[1]

Success Strategy: To achieve high N1-selectivity, you must overcome the 2-Me steric barrier without triggering C3-alkylation (thermodynamic) or N4-quaternization (kinetic/concentration dependent).[1]

Diagnostic Workflow: "What did I synthesize?"

Before optimizing, you must confirm your current regioisomer.[1] Use this logic tree to diagnose your product mixture.

DiagnosticTree Start Analyze Crude 1H NMR H3_Signal Is the H3 signal (~6.4 ppm) present? Start->H3_Signal No_H3 H3 Signal Absent H3_Signal->No_H3 No Yes_H3 H3 Signal Present H3_Signal->Yes_H3 Yes Conclusion_C3 Diagnosis: C3-Alkylation (Electrophilic Aromatic Substitution) No_H3->Conclusion_C3 NOESY_Check Run NOESY Experiment: Correlate Alkyl Group protons Yes_H3->NOESY_Check NOE_2Me Cross-peak with 2-Me Group? NOESY_Check->NOE_2Me Conclusion_N1 Diagnosis: N1-Alkylation (Desired Product) NOE_2Me->Conclusion_N1 Strong NOE Conclusion_N4 Diagnosis: N4-Alkylation (Quaternary Salt) NOE_2Me->Conclusion_N4 No NOE / Downfield Shift

Caption: Diagnostic logic for resolving regioisomers in 2,6-dimethyl-5-azaindole alkylation.

Technical Troubleshooting (FAQs)

Q1: I am observing significant C3-alkylation. Why is this happening despite using a base?

Root Cause: This is often a "Soft-Soft" interaction issue.[1] If you use a "soft" electrophile (e.g., benzyl bromide, allyl bromide) and a counter-ion that allows tight ion-pairing (like Li+), the C3 position becomes competitively nucleophilic.[1] Solution:

  • Switch to Harder Conditions: Use NaH or KOtBu in DMF . The highly polar solvent separates the cation from the azaindole anion, leaving the "hard" N1 nitrogen free to react.

  • Temperature Control: C3-alkylation is often the thermodynamic product.[2] Keep the reaction at 0°C for the addition phase and do not overheat.

Q2: The reaction is stalling. Is the 2-methyl group preventing N1-alkylation?

Root Cause: Yes, the 2-methyl group provides significant steric hindrance.[1] Standard weak bases (K2CO3/MeCN) may fail to generate a nucleophile strong enough to overcome this barrier. Solution:

  • Increase Nucleophilicity: You must fully deprotonate the N1-H (pKa ~15-16).[1] Use NaH (1.2 eq) in DMF.

  • Catalytic Additive: Add 18-crown-6 (if using K2CO3) or switch to a Phase Transfer Catalyst (see Protocol B) to increase the effective concentration of the "naked" anion.[1]

Q3: How do I distinguish N4-quaternization (Pyridine N) from N1-alkylation?

Root Cause: Small electrophiles (like MeI) can slip past the 6-methyl group and attack the pyridine nitrogen, forming a salt.[1] Identification:

  • Solubility: N4-products are charged quaternary salts.[1] They will likely precipitate out of ether/EtOAc but dissolve in water/MeOH. N1-products are lipophilic.[1]

  • NMR Shift: N4-alkylation causes a global downfield shift (deshielding) of the aromatic protons (H3 and H7) by 0.5–1.0 ppm due to the positive charge on the ring.

Optimized Experimental Protocols

Protocol A: Kinetic Control (High N1-Selectivity)

Best for: Primary alkyl halides, avoiding C3-alkylation.[1]

Reagents:

  • Substrate: 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.1 eq)[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Dissolve the substrate in anhydrous DMF. Cool to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes . Critical: Ensure bubbling stops, indicating full anion formation.[1]

  • Alkylation: Add the electrophile dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.

  • Quench: Carefully quench with sat. NH4Cl (aq).[2]

  • Workup: Extract with EtOAc (3x). Wash combined organics with H2O (5x) to remove DMF (crucial for preventing product loss).[1] Dry over Na2SO4.[2]

Protocol B: Phase Transfer Catalysis (Scale-Up Friendly)

Best for: Reactive electrophiles (Benzyl/Allyl halides), avoiding dry solvents.[1]

Reagents:

  • Base: 50% NaOH (aq) or powdered KOH (3.0 eq)[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)[1]

  • Solvent: Toluene or DCM

Step-by-Step:

  • Dissolve substrate and electrophile (1.2 eq) in Toluene.

  • Add TBAB and the base.

  • Stir vigorously at RT (or 40°C if sluggish due to 2-Me sterics).

  • Why this works: The catalyst shuttles the deprotonated azaindole into the organic phase as a loose ion pair, highly activating the N1 position while minimizing C3 attack due to the "hard" nature of the ion pair in the organic phase.

Comparative Data: Solvent & Base Effects[1][2]

The following table summarizes the expected regioselectivity based on HSAB (Hard-Soft Acid-Base) theory and literature precedents for 5-azaindoles.

BaseSolventMechanismMajor ProductRisk Factor
NaH DMF Irreversible Deprotonation (Hard Anion)N1-Alkyl (High Yield)Bis-alkylation if excess base used.[1]
K2CO3 Acetone Weak Reversible DeprotonationN1/N4 Mix Low conversion due to 2-Me sterics.[1]
EtMgBr THF Grignard Exchange (Tight Ion Pair)C3-Alkyl Promotes C-alkylation via coordination.[1]
NaOH H2O/DCM Phase Transfer (Loose Ion Pair)N1-Alkyl Hydrolysis of sensitive electrophiles.[1]

References

  • Popowycz, F., et al. "Synthesis and reactivity of 5-azaindoles (1H-pyrrolo[3,2-b]pyridine)."[1] Tetrahedron, 2007.[1] [1]

  • Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols."[1][3] The Journal of Organic Chemistry, 2022.[3] [1]

  • Kundu, S., et al. "Iridium-catalyzed tandem dehydrogenation... to provide a diverse range of N- and C3-alkylated indolines/indoles."[1][3] The Journal of Organic Chemistry, 2022.[3] [1]

  • BenchChem Technical Support. "Selective N-Alkylation of Indoles: Troubleshooting & Optimization." BenchChem Knowledge Base, 2025.[1]

Note: For the specific 2,6-dimethyl substrate, the general principles of 5-azaindole reactivity (Ref 1) combined with the steric parameters of substituted indoles (Ref 4) provide the authoritative basis for these protocols.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectroscopic Interpretation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the pyrrolopyridine scaffold is a cornerstone, forming the core of numerous biologically active compounds. The s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrrolopyridine scaffold is a cornerstone, forming the core of numerous biologically active compounds. The specific arrangement of the fused rings and their substituents dramatically influences the molecule's electronic environment and, consequently, its interactions with biological targets. As Senior Application Scientists, we understand that unambiguous structural elucidation is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, and a deep understanding of the ¹H NMR spectrum is essential for confirming molecular identity and purity.

The Structural Landscape: 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine and its Isomers

The isomeric relationship between different pyrrolopyridines dictates the spatial arrangement of nitrogen atoms and substituents, leading to distinct electronic distributions and, therefore, unique ¹H NMR fingerprints. A grasp of these subtle differences is key to accurate spectral interpretation.

Caption: Molecular structure of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.

Predicted ¹H NMR Spectrum of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

The following table outlines the predicted ¹H NMR chemical shifts (δ) and multiplicities for 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine in a standard deuterated solvent like CDCl₃. These predictions are based on established computational algorithms that consider the electronic effects of the fused heterocyclic system and the methyl substituents.[1][2]

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (NH)~ 8.1 - 8.3broad singlet1H
H5~ 7.8 - 8.0singlet1H
H3~ 6.3 - 6.5singlet1H
C2-CH₃~ 2.4 - 2.6singlet3H
C6-CH₃~ 2.5 - 2.7singlet3H

In-Depth Spectral Interpretation

The predicted spectrum is remarkably simple, a direct consequence of the molecule's substitution pattern.

  • The Aromatic Protons (H3 and H5): The pyridine and pyrrole rings are both aromatic systems. The H5 proton, being on the pyridine ring and adjacent to the nitrogen, is expected to be the most downfield of the aromatic protons, likely appearing as a sharp singlet in the range of 7.8-8.0 ppm. The H3 proton on the electron-rich pyrrole ring will be significantly more shielded and is predicted to be a singlet around 6.3-6.5 ppm. The absence of adjacent protons for both H3 and H5 leads to their appearance as singlets.

  • The Methyl Protons (C2-CH₃ and C6-CH₃): The two methyl groups at positions 2 and 6 are also predicted to be singlets, as there are no vicinal protons to couple with. The C6-CH₃, being attached to the pyridine ring, is expected to be slightly more deshielded than the C2-CH₃ on the pyrrole ring. Their chemical shifts are predicted to be in the range of 2.4-2.7 ppm.

  • The N-H Proton: The proton on the pyrrole nitrogen (H1) is expected to be a broad singlet, characteristic of N-H protons, with a chemical shift around 8.1-8.3 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Comparative Analysis with Isomeric Pyrrolopyridines

To ground our predictions in experimental reality, we will now compare the expected spectrum of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine with published data for related isomers. This comparison will highlight how the position of the nitrogen atoms and substituents influences the chemical shifts.

2-Methyl-1H-pyrrolo[2,3-b]pyridine:

This isomer differs in the fusion of the pyrrole and pyridine rings. Experimental data for this compound shows a more complex spectrum due to the presence of more aromatic protons with vicinal coupling.[3][4]

ProtonExperimental Chemical Shift (ppm)Multiplicity
H6~8.1doublet
H4~7.8doublet
H5~7.0doublet of doublets
H3~6.3singlet
C2-CH₃~2.5singlet

The key difference is the presence of coupling between H4, H5, and H6 on the pyridine ring, leading to doublets and a doublet of doublets. This immediately distinguishes it from the predicted spectrum of our target molecule, where H5 is a singlet.

Substituted 1H-pyrrolo[3,2-c]pyridines:

This class of isomers has a different arrangement of the nitrogen atoms. For example, in 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the proton at the position equivalent to H5 in our target molecule appears as a singlet at a significantly downfield shift of around 9.10 ppm.[5][6][7] This dramatic deshielding is a characteristic feature of the pyrrolo[3,2-c]pyridine core.

Workflow for ¹H NMR Analysis of Pyrrolopyridines cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Structural Elucidation A Dissolve sample in deuterated solvent (e.g., CDCl3) with TMS B Acquire 1D ¹H NMR spectrum A->B C Fourier Transform & Phase Correction B->C D Calibrate spectrum to TMS (0 ppm) C->D E Integrate peaks D->E F Identify chemical shifts and multiplicities E->F H Compare experimental spectrum with predicted spectrum F->H G Predict spectrum for proposed structure G->H J Assign peaks to specific protons H->J I Compare with spectra of known isomers I->H K Confirm structure J->K

Caption: A generalized workflow for the ¹H NMR-based structural elucidation of novel pyrrolopyridine derivatives.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For researchers synthesizing 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine or its analogs, the following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid interfering signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm) and the number of scans (typically 16 or 32 for a sample of this concentration).

  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) of the signals.

Conclusion

The ¹H NMR spectrum of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine is predicted to be characterized by five distinct singlets, a direct reflection of its symmetrical substitution pattern. This simplicity, however, belies the rich information encoded within the chemical shifts, which are sensitive to the electronic nature of the fused pyrrolopyridine ring system. By comparing this predicted spectrum with the experimental data of its structural isomers, we can confidently assign the resonances and highlight the unique spectral fingerprint of the 1H-pyrrolo[3,2-b]pyridine core. This guide provides a robust framework for researchers in the field to interpret the NMR spectra of this important class of heterocyclic compounds, thereby accelerating the pace of discovery and development.

References

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2004). Organic & Biomolecular Chemistry, 2(11), 1577. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(33), 20434-20443. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 23, 2026, from [Link]

  • Kochev, N., Tsoneva, S., Frenkeva, M., & Jeliazkova, N. (2021). Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Zenodo. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 23, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 23, 2026, from [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). Molecules, 25(24), 5945. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)-N-phenylhydrazines with maleimides. (2019). Beilstein Journal of Organic Chemistry, 15, 1488–1496. [Link]

  • Calculated and experimental 1 H NMR chemical shifts (ppm) for product 1-(Z). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-methyl-1h-pyrrolo[3,2-b]pyridine. Retrieved February 23, 2026, from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 6-Methyl-2,3-dihydro-1h-pyrrolo[3,2-b]pyridine. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2017). Medicinal Chemistry Research, 26(8), 1779–1788. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300189. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(12), 895-900. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules, 30(11), 2345. [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances, 11(33), 20434-20443. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300189. [Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (2019). ACS Medicinal Chemistry Letters, 10(2), 147–152. [Link]

Sources

Comparative

Comprehensive Guide to Crystal Structure Validation: 2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Topic: Crystal Structure Validation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Content Type: Publish Comparison Guide Executive Summary Objective: To provide a rigorous, self-validating framework for confirming the crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Validation of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Content Type: Publish Comparison Guide

Executive Summary

Objective: To provide a rigorous, self-validating framework for confirming the crystal structure of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. Context: As a core scaffold in kinase inhibitor design (e.g., MPS1, FMS kinase inhibitors), the precise structural characterization of pyrrolo[3,2-b]pyridine derivatives is critical. Misassignment of tautomeric states or hydrogen-bonding networks can lead to erroneous structure-activity relationship (SAR) models. The "Product": High-Resolution Single Crystal X-Ray Diffraction (SC-XRD) Model. The "Alternatives": Density Functional Theory (DFT) Geometry Optimization and Powder X-Ray Diffraction (PXRD).

Technical Introduction: The Tautomer Challenge

The primary challenge in validating 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine lies in distinguishing the correct tautomeric form and defining the intermolecular hydrogen-bonding network. Unlike simple aromatics, the pyrrolo[3,2-b]pyridine core contains both a hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N).

Critical Validation Parameters:

  • Tautomeric State: Confirming the 1H- form (proton on pyrrole nitrogen) versus the 3H- or 4H- (pyridinium) forms.

  • Methyl Group Orientation: Resolving rotational disorder at the C2 and C6 positions.

  • Supramolecular Synthons: Verifying the formation of

    
     dimers or 
    
    
    
    chains via N-H···N interactions.

Comparative Analysis: SC-XRD vs. Alternatives

The following table compares the primary validation method (SC-XRD) against computational and bulk-phase alternatives.

Table 1: Performance Matrix of Validation Methodologies
FeatureSC-XRD (Primary) DFT Optimization (Validator) PXRD (Bulk Check)
Resolution Atomic (0.7–0.8 Å)Quantum Mechanical (Idealized)Bulk Phase (Low)
Tautomer ID Direct Observation (via Difference Fourier Maps)Energy Calculation (Relative Stability)Indirect (via pattern shift)
H-Atom Precision Moderate (unless Neutron diffraction is used)High (Bond lengths are exact)None
Disorder Handling Models occupancy & thermal ellipsoidsFails (Assumes static 0K structure)Averages disorder
Throughput Low (Days/Weeks)Medium (Hours/Days)High (Minutes)
Key Output .cif file, R-factors, UisoOptimized Geometry, HOMO/LUMODiffractogram (2θ vs Intensity)

Validation Workflow & Protocols

Phase 1: Experimental SC-XRD Protocol

The "Gold Standard" for structural proof.

Step-by-Step Methodology:

  • Crystallization: Dissolve 20 mg of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine in hot ethanol. Allow slow evaporation at room temperature (25°C) for 48-72 hours to minimize mosaicity.

  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using perfluoropolyether oil.

  • Data Collection:

    • Source: Mo-Kα (λ = 0.71073 Å) is preferred to reduce absorption, though Cu-Kα is acceptable for absolute configuration if chiral centers were present.

    • Temperature: Collect at 100 K . Causality: Low temperature freezes methyl group rotation (reducing thermal parameters) and improves high-angle diffraction intensity.

  • Refinement (SHELXL):

    • Refine non-hydrogen atoms anisotropically.

    • Crucial Step: Locate the pyrrole N-H proton from the Difference Fourier Map (

      
      ). Do not place it geometrically immediately. Its appearance in the difference map is the primary proof of the 1H-tautomer.
      
    • Refine methyl hydrogens using a riding model with

      
       allowing for torsion (AFIX 137).
      
Phase 2: Computational Validation (DFT)

The "Self-Validating" Control.

Protocol:

  • Input: Export the experimental geometry from SC-XRD (excluding H-atoms) to a format like .gjf or .xyz.

  • Level of Theory: Perform geometry optimization using B3LYP/6-311G(d,p) or wB97X-D (to account for dispersion forces in stacking).

  • Comparison Metric: Calculate the Root Mean Square Deviation (RMSD) between the experimental and calculated non-hydrogen atoms.

    • Acceptance Criteria: RMSD < 0.05 Å indicates excellent agreement.

    • Tautomer Check: Calculate energies for 1H- and 3H- tautomers. The 1H- form should be >10 kcal/mol more stable.

Phase 3: Hirshfeld Surface Analysis

Visualizing the "Invisible" Interactions.

Protocol:

  • Generate the Hirshfeld surface mapped with

    
    .
    
  • Validation: Look for two distinct red spots on the surface corresponding to the N-H···N hydrogen bond (one donor, one acceptor).[1]

  • Fingerprint Plot: The characteristic "spikes" at

    
     Å confirm the N-H···N interaction dominance.
    

Visualizing the Validation Logic

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for validating the structure, ensuring no step is skipped.

ValidationWorkflow Start Synthesized Compound 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine Cryst Crystallization (Slow Evap, EtOH) Start->Cryst XRD SC-XRD Data Collection (100 K, Mo-Kα) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Locate NH in Diff. Map Solve->Refine Check1 CheckCIF / PLATON Alerts? Refine->Check1 DFT DFT Optimization (B3LYP/6-311G**) Check1->DFT Pass Hirsh Hirshfeld Surface (Interaction Check) Check1->Hirsh Pass ReRefine Re-Refine / Re-Collect Check1->ReRefine Level A/B Alerts Compare Compare RMSD Exp vs. Calc DFT->Compare Hirsh->Compare Final Validated Structure (Ready for Pub) Compare->Final RMSD < 0.05 Å Compare->ReRefine Mismatch

Caption: Logical workflow integrating experimental crystallography with computational verification to ensure structural integrity.

Diagram 2: Tautomer & H-Bonding Network

This diagram visualizes the specific interaction pattern (N-H···N dimer) that validates the 1H-pyrrolo[3,2-b]pyridine identity.

HBonding Mol1_NH Pyrrole N-H (Donor) Mol2_N Pyridine N' (Acceptor) Mol1_NH->Mol2_N Strong H-Bond (~2.0 Å) Mol1_N Pyridine N (Acceptor) Synth R2,2(8) Dimer (Supramolecular Synthon) Mol2_NH Pyrrole N-H' (Donor) Mol2_NH->Mol1_N Strong H-Bond (~2.0 Å)

Caption: Visualization of the centrosymmetric dimer formation characteristic of 1H-pyrrolo[3,2-b]pyridine derivatives.

Quantitative Data Summary

When validating your structure, compare your refined parameters against these expected ranges for the 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold.

ParameterExpected Range (SC-XRD)DFT Calculated (B3LYP)Interpretation of Deviation
C-N (Pyrrole) 1.36 – 1.38 Å1.372 Å>0.02 Å implies wrong atom type assignment.
C=N (Pyridine) 1.32 – 1.34 Å1.335 ÅElongation suggests protonation (salt formation).
N-H Bond 0.86 – 0.90 Å (Refined)1.008 ÅX-ray underestimates X-H lengths; use DFT for true position.
N···N Distance 2.85 – 2.95 Å2.90 ÅDistance between donor/acceptor in dimer.
R1 Factor < 5.0%N/A>7% indicates poor crystal quality or twinning.

References

  • Spek, A. L. (2020).[2] checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1–11. Link

  • Szkatuła, D., et al. (2020). Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Pharmaceuticals, 14(4), 354. Link

  • Turner, M. J., et al. (2017). Crystal structure validation with Hirshfeld surface analysis. CrystEngComm, 19, 4599-4618. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179. Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry.[1][2] We will explore the causal relationships behind chromatographic choices, compare an optimized method with a less-refined alternative, and provide the detailed protocols necessary for replication and validation.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic heteroaromatic system containing both a pyridine and a pyrrole ring. Its basic chemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[3]
Molecular Weight146.19 g/mol [3]
Predicted pKa~5-7Estimated based on pyridine (pKa ≈ 5.2) and 2,6-lutidine (pKa ≈ 6.7)[4][5]

The primary challenge in the reversed-phase HPLC analysis of this and similar molecules stems from the basicity of the pyridine nitrogen.[6] At mobile phase pH values near or above the pKa, the molecule becomes protonated. This cationic species can interact strongly with residual, negatively charged silanol groups on the surface of conventional silica-based stationary phases (e.g., C18).[7][8] This secondary ionic interaction is a common cause of significant peak tailing, which compromises resolution, sensitivity, and the accuracy of quantification.[6]

Our objective is to develop a method that mitigates these interactions to produce sharp, symmetrical peaks, ensuring reliable purity assessment.

The Method Development Workflow: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The following workflow illustrates the decision-making process for arriving at an optimized method for our target analyte.

cluster_0 Analyte Characterization cluster_1 Initial Screening & Optimization cluster_2 Method Refinement cluster_3 System Suitability & Validation A Identify Physicochemical Properties (pKa, Polarity) B Column Selection (e.g., C18 vs. Phenyl-Hexyl) A->B Guides stationary phase choice C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) B->C Evaluate interactions E Gradient Optimization (Slope, Time) C->E Optimize separation of impurities D Wavelength Selection (UV Scan) G Define SST Criteria (Tailing Factor, Resolution) D->G Ensures sensitivity F Flow Rate & Temperature E->F Fine-tune resolution and run time F->G H Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy) G->H Confirms method is fit for purpose

Caption: A logical workflow for systematic HPLC method development.

Comparative Methodologies: The Impact of Mobile Phase pH

To illustrate the importance of a rational method development strategy, we present two methods. Method A is an optimized protocol designed to mitigate the challenges associated with basic analytes. Method B represents a common but less-ideal initial approach that fails to account for the analyte's pKa, leading to poor chromatographic performance.

The core of this method is the control of the mobile phase pH to suppress the ionization of residual silanols on the stationary phase. By maintaining a pH of approximately 2.5-3.0, well below the pKa of the analyte, the silanol groups (Si-OH) remain largely in their neutral form, minimizing the secondary ionic interactions that cause peak tailing.[7]

Experimental Protocol: Method A

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity, end-capped C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (determined by UV scan).

    • Injection Volume: 5 µL.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Rationale for Choices:

    • Column: A high-purity, modern C18 column is chosen for its reduced silanol activity and good hydrophobic retention.[8]

    • Mobile Phase: A low pH mobile phase using formic acid is a simple and effective way to ensure sharp peak shapes for basic compounds.[7] Acetonitrile is often preferred over methanol for its lower viscosity and different selectivity.

    • Gradient: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.

    • Wavelength: The detection wavelength of 275 nm is selected based on a hypothetical UV maximum for the pyrrolo-pyridine chromophore, ensuring high sensitivity.

This method uses a neutral pH mobile phase without a buffering agent. This is a common starting point in method development but is ill-suited for basic analytes like ours. At pH ~7, the analyte will be partially or fully protonated, and the stationary phase silanols will be ionized (SiO-), leading to the detrimental interactions previously described.[8]

Experimental Protocol: Method B

  • Instrumentation:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: Same as Method A.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Same as Method A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 5 µL.

    • Sample Diluent: 50:50 Acetonitrile/Water.

Performance Comparison and Data Analysis

The performance of the two methods is compared based on key system suitability parameters as defined by pharmacopeial guidelines like USP <621>.[7] The expected results are summarized in the table below.

ParameterMethod A (Optimized)Method B (Non-Optimized)Justification
Peak Tailing Factor 1.0 - 1.3> 2.0Low pH in Method A minimizes silanol interactions, resulting in a symmetrical peak.[7]
Theoretical Plates (N) > 5000< 2000Symmetrical peaks are narrower, leading to higher column efficiency (more theoretical plates).
Resolution (Rs) > 2.0 (for critical pairs)< 1.5 (for critical pairs)Poor peak shape in Method B causes peaks to broaden and overlap, reducing resolution between the main analyte and closely eluting impurities.
Reproducibility (%RSD) < 1.0%> 2.0%Inconsistent peak shape and retention time in Method B lead to poorer reproducibility.

Hypothetical Chromatograms:

The following diagram illustrates the expected difference in peak shape between the two methods.

cluster_A Method A: Optimized (pH 2.7) cluster_B Method B: Non-Optimized (pH 7.0) a_axis Time (min) a_peak b_axis Time (min) b_peak

Caption: Expected peak shape comparison between Method A and Method B.

Validation Strategy: Ensuring a Trustworthy Method

Once an optimized method like Method A is established, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6] The validation process provides a self-validating system, demonstrating the method's reliability.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust and reliable HPLC method for purity analysis is a scientific endeavor rooted in understanding the physicochemical properties of the analyte. For a basic compound like 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, the primary challenge of peak tailing due to silanol interactions can be effectively overcome by controlling the mobile phase pH. As demonstrated by the comparison between the optimized Method A and the non-optimized Method B, a rational, science-based approach yields vastly superior chromatographic performance, characterized by symmetrical peaks, high efficiency, and excellent resolution. This ensures the generation of accurate and trustworthy data, a prerequisite for advancing drug development programs.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5256EN-us-agilent.pdf]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-validation-analytical-procedures-scientific-guideline_en.pdf]
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [URL: https://www.agilent.
  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37249192/]
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488915/]
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7021590/]
  • Predicting the pKa of Small Molecules. Matthias Rupp. [URL: https://www.matthiasrupp.com/publications/Rupp_2011_Predicting_pKa_Small_Molecules_Preprint.pdf]
  • TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207501/table/T3-2/]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6589]
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. [URL: https://www.benchchem.com/technical-support-center/purification-of-1h-pyrrolo-3-2-b-pyridine-6-carbonitrile]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-bioevaluation-of-as-site-Wang-Yin/8a71d87178c77227d86f8a483f988880d9f4c3d8]
  • CAS 1448260-44-3 | 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. Synblock. [URL: https://www.synblock.com/cas/1448260-44-3.html]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602201402X]
  • 2,6-Lutidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2,6-Lutidine]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00255]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10810452/]
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07738]
  • Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. MDPI. [URL: https://www.mdpi.com/2227-9717/11/6/1698]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4704044/]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [URL: https://www.researchgate.net/publication/377042858_Design_synthesis_and_bioevaluation_of_1h-pyrrolo32-cpyridine_derivatives_as_colchicine-binding_site_inhibitors_with_potent_anticancer_activities]
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [URL: https://www.phenomenex.com/Tools/GotTechnical/Tips/peak-tailing-of-basic-analytes]
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [URL: https://sielc.com/improving-of-a-peak-shape-of-the-charged-compounds/]
  • Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions. [URL: https://www.element-labsolutions.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Nitrogen Containing Heterocycles. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/31735]

Sources

Validation

Melting Point Determination and Standards for 2,6-Dimethyl-5-azaindole

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Focus: Establishing Purity Standards for CAS 1190315-37-7[1] Introduction: The Criticality of Characterizing 2,6-Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Focus: Establishing Purity Standards for CAS 1190315-37-7[1]

Introduction: The Criticality of Characterizing 2,6-Dimethyl-5-azaindole

In the landscape of kinase inhibitor development—specifically targeting the JAK/ROCK pathways—2,6-dimethyl-5-azaindole (CAS 1190315-37-7) serves as a high-value scaffold. Unlike its parent compound 5-azaindole, this dimethylated derivative lacks a harmonized pharmacopeial monograph (USP/EP).[2] Consequently, there is no single "gold standard" melting point (MP) value in the public domain, creating a significant variable in Quality Control (QC).[2]

This guide provides the framework for establishing an Internal Reference Standard (IRS) . It compares the two primary methodologies—Capillary Method vs. Differential Scanning Calorimetry (DSC)—and defines the protocol required to validate this compound's identity and purity.[2]

Why Melting Point Matters for this Scaffold
  • Regioisomer Identification: Synthesis of 5-azaindoles often yields trace amounts of 4- or 6-azaindole isomers. MP depression is the first indicator of isomeric contamination.[2]

  • Solvate Detection: Azaindoles are prone to forming hydrates or solvates.[2] A "shifted" MP often indicates trapped solvent rather than chemical impurity.[2]

Physicochemical Profile & Theoretical Baseline[2]

Before determination, researchers must establish a baseline expectation.[2] While specific experimental data for the 2,6-dimethyl derivative is proprietary to specific synthesis campaigns, we can triangulate the expected range based on structural analogs.[2]

Property5-Azaindole (Parent)2,6-Dimethyl-5-azaindole Impact on MP
CAS 271-34-11190315-37-7 N/A
MW 118.14 g/mol 146.19 g/mol Higher MW typically increases MP.
Symmetry LowHigh (C2 Substitution) Symmetry enhances crystal packing, potentially raising MP.[2]
H-Bonding Donor/AcceptorSteric Hindrance at C2/C6 Methyl groups may disrupt intermolecular H-bonding, potentially lowering MP.
Expected Range 105–113°C [1, 2]Likely 120–145°C (Estimated)Must be determined empirically via DSC.[2]

Critical Insight: Do not rely on "reported" values from unverified Certificates of Analysis (CoA). Synthesis byproducts (e.g., 3-amino-4-bromopyridine derivatives) can artificially sharpen or depress the melting range.

Methodology Comparison: Capillary vs. DSC

For a novel or non-compendial intermediate like 2,6-dimethyl-5-azaindole, the choice of method dictates the reliability of your data.

Comparative Analysis
FeatureCapillary Method (USP <741>) Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic event).
Precision

0.5 – 1.0°C (Subjective)

0.1°C (Quantitative)
Sample Req. Large (~5 mg), destructive.Small (1–3 mg), encapsulated.[2]
Impurity Sensitivity Low.[2] Requires >1% impurity to see visible depression.High. Detects eutectic impurities <0.5%.[2]
Best For Routine QC, Goods-in release.[2]Primary Characterization, Standard Setting.
Recommendation
  • Use DSC to establish the Master Standard for your specific lot of 2,6-dimethyl-5-azaindole.

  • Use Capillary (Automated) for routine verification of subsequent batches against that Master Standard.

Experimental Protocols

Protocol A: Establishing the Master Standard via DSC

Objective: Determine the thermodynamic melting point (Onset Temperature) and purity.[2]

  • Preparation: Weigh 2.0 ± 0.1 mg of dried 2,6-dimethyl-5-azaindole into an aluminum crucible. Crimp with a pinhole lid (allows volatile escape if solvates are present).[2]

  • Equilibration: Hold sample at 30°C for 5 minutes to stabilize baseline.

  • Ramp: Heat from 30°C to 200°C at a rate of 5°C/min (standard) or 1°C/min (for high-resolution impurity analysis).

  • Analysis:

    • Identify the Onset Temperature (

      
      ) : This is the intersection of the baseline and the leading edge of the endotherm.[2] This is your Standard MP.
      
    • Identify the Peak Maximum (

      
      ) .[2]
      
    • Calculate Enthalpy of Fusion (

      
      ) : Area under the curve.[2] A lower 
      
      
      
      in subsequent batches indicates lower crystallinity.[2]
Protocol B: Routine QC via Automated Capillary

Objective: Quick release testing against the Master Standard.

  • Sample Prep: Grind the sample into a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (packing density affects heat transfer).[2]

  • Instrument Setup: Set start temperature to 10°C below the DSC-determined

    
    .
    
  • Ramp Rate:

    • Fast Ramp: 10°C/min to reach start temp.[2]

    • Measurement Ramp: 1.0°C/min. Note: Faster rates (e.g., 3°C/min) will artificially inflate the observed MP due to thermal lag.[2]

  • Criteria: The sample must clear (Meniscus Point) within ±1.0°C of the established Standard.

Visualizing the Standardization Workflow

The following diagram illustrates the decision logic for characterizing a new batch of 2,6-dimethyl-5-azaindole.

MP_Determination Start New Batch: 2,6-Dimethyl-5-azaindole Drying Vacuum Dry (Remove Solvents) Start->Drying Choice Is Master Standard Established? Drying->Choice DSC Perform DSC Analysis (Ramp 5°C/min) Choice->DSC No Capillary Automated Capillary Method (Ramp 1°C/min) Choice->Capillary Yes Onset Determine Onset Temp (Tonset) DSC->Onset Purity Calculate Purity via Van't Hoff Onset->Purity SetStd Define Internal Reference Standard (IRS) Purity->SetStd SetStd->Capillary Provides Ref Value Compare Compare vs. IRS Capillary->Compare PassFail Pass/Fail Criteria (± 1.0°C) Compare->PassFail Release Release for Synthesis PassFail->Release Within Range Reject Reject / Recrystallize PassFail->Reject Out of Range

Caption: Workflow for establishing and validating melting point standards for non-compendial azaindoles.

Impurity Analysis & Troubleshooting

When the melting point deviates, use this table to diagnose the synthesis root cause.

ObservationProbable CauseCorrective Action
Depressed MP (>2°C lower) Eutectic impurity (e.g., unreacted 3-amino-4-bromopyridine).Recrystallize from Ethanol/Heptane. Check HPLC.
Broad Range (>2°C wide) Wet sample (Solvent trap) or amorphous content.[2]Vacuum dry at 40°C for 12h. Perform TGA (Thermogravimetric Analysis).[2]
Double Melting Peak (DSC) Polymorphism or Solvate transition.[2]Run XRD (X-Ray Diffraction) to confirm crystal form.
Higher MP than expected Salt formation (e.g., HCl salt instead of free base).Check pH of aqueous solution; verify counter-ion via IC.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9220, 5-Azaindole.[2] Retrieved from [Link][2]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[2] (Requires Subscription for full text).

  • BioFount. Product Catalog: 2,6-Dimethyl-5-azaindole (CAS 1190315-37-7).[3][4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

This document provides a detailed protocol for the safe handling and disposal of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. As a specialized heterocyclic compound, it requires careful management to ensure laboratory safety...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine. As a specialized heterocyclic compound, it requires careful management to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Disclaimer: The toxicological and ecotoxicological properties of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine have not been exhaustively investigated.[1] The following procedures are based on the well-documented hazards associated with the parent pyridine scaffold and general principles of hazardous waste management.[2] It is imperative to consult your institution's Environmental Health & Safety (EHS) department and review the most current local, state, and federal regulations before proceeding.[2][3]

Hazard Assessment and Chemical Profile

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine belongs to the pyrrolopyridine class of compounds, which are known for their biological activity.[4][5] Its structure contains a pyridine ring, which is the primary driver of its hazardous characteristics. Pyridine and its derivatives are generally classified as flammable, harmful, and irritating substances.[6]

Anticipated Hazards:

  • Flammability: Pyridine-based compounds are often flammable liquids or combustible solids that can be ignited by heat, sparks, or flames.[7] Vapors may form explosive mixtures with air.[8]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Overexposure can affect the central nervous system, liver, and kidneys.[9]

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract.[6] Serious eye damage can occur.[10]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids, with which it can react violently.[8]

Chemical Identity
IUPAC Name 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 1448260-44-3[11]
Molecular Formula C₉H₁₀N₂[11]
Molecular Weight 146.19 g/mol [11]
Physical State Solid (Anticipated)

Personal Protective Equipment (PPE) and Safe Handling

Adherence to strict PPE protocols is the foundation of safe chemical handling. Operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

PPE CategorySpecificationRationale
Eye Protection Tightly-fitting safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation or damage.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption, as pyridine derivatives can be harmful.
Respiratory Use within a chemical fume hood.To prevent inhalation of vapors or dust, which may be harmful and cause respiratory irritation.[3][6]
Body Protection Laboratory coat and closed-toe shoes.To prevent contamination of personal clothing and skin.[13]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate & Ventilate: Immediately alert personnel in the area and evacuate non-essential staff. Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial solvent adsorbent.[14] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[8] Use non-sparking tools for collection.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[15] All cleaning materials must also be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine is that it is a hazardous waste. It must never be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Collection Collect all waste containing 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, including unused product, reaction residues, and contaminated materials (e.g., absorbent, gloves, weighing paper), in a designated hazardous waste container.[3][8]

  • Causality: Segregating hazardous waste at the source is critical to prevent accidental chemical reactions and to ensure the waste stream is properly characterized for final disposal.

Step 2: Container and Labeling The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, sealable lid.[3] Label the container clearly with:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine"

  • Known hazard information (e.g., "Flammable," "Toxic")[3]

  • Accumulation start date

Step 3: Temporary On-Site Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3] This location should be away from sources of ignition, heat, direct sunlight, and incompatible materials like strong acids and oxidizers.[8]

  • Causality: Proper storage minimizes the risk of fire, explosion, or dangerous reactions while the waste awaits pickup. Secondary containment ensures that any potential leaks from the primary container are captured.

Step 4: Arranging for Final Disposal The final disposal of this chemical waste must be managed by your institution's EHS office or a licensed chemical waste disposal contractor.[13]

  • Mechanism of Disposal: The standard and recommended method for disposing of pyridine and its derivatives is high-temperature incineration (820°–1,600°C) in a facility equipped with afterburners and scrubbers.[2]

  • Causality: Incineration ensures the complete destruction of the hazardous organic molecule, converting it into less harmful combustion products like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust stream.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the safe management and disposal of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Collect Waste in Designated Container C->D E Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Cool, Ventilated Secondary Containment E->F G Keep Away From Incompatibles (Acids, Oxidizers) F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Arrange for Waste Pickup H->I J Final Disposal via High-Temperature Incineration I->J S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Remove Ignition Sources S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Collect Debris into Waste Container S4->S5 S5->D Spill debris is hazardous waste

Caption: Disposal workflow for 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.

References

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. Available at: [Link]

  • ResearchGate. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. ATSDR. Available at: [Link]

  • Avantor. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. Avantor. Available at: [Link]

  • Synerzine. (2018). 2,6-Dimethyl Pyridine Safety Data Sheet. Synerzine. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - 1H-Pyrrolo[3,2-c]pyridine. INDOFINE. Available at: [Link]

  • PubMed. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Available at: [Link]

  • GOV.UK. (2015). Pyridine: incident management. GOV.UK. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
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